4-Aminopyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyridazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c5-4-1-2-6-7-3-4/h1-3H,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCGBEPEAUHERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305399 | |
| Record name | 4-aminopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20744-39-2 | |
| Record name | 4-Aminopyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020744392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridazinamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-aminopyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90305399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminopyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOPYRIDAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H2SSX4YHL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Aminopyridazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-aminopyridazine (CAS No: 20744-39-2). A vital heterocyclic amine, this compound serves as a key building block and intermediate in the synthesis of a range of biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2]
Core Chemical Properties
This compound, also known by its IUPAC name pyridazin-4-amine, is a solid at room temperature, appearing as a pale yellow to brown powder or crystalline solid.[1][2] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | pyridazin-4-amine | [3] |
| Synonyms | 4-Pyridazinamine, Pyridazin-4-ylamine | [1] |
| CAS Number | 20744-39-2 | |
| Molecular Formula | C₄H₅N₃ | |
| Molecular Weight | 95.10 g/mol | |
| Appearance | Pale yellow to brown solid | [1] |
| Melting Point | 127-133 °C | |
| Boiling Point | 326.2 °C at 760 mmHg | [2] |
| Density | 1.216 g/cm³ (Predicted) | [2] |
| LogP | 0.640 (Predicted) | [2] |
| Flash Point | 177.3 °C | [2] |
Chemical Structure and Tautomerism
The structure of this compound is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with an amino group at the C4 position. The presence of the amino group and the nitrogen atoms in the heterocyclic ring allows for the potential of tautomerism. Tautomers are structural isomers of chemical compounds that readily interconvert. For this compound, this can involve the migration of a proton, leading to imino forms in equilibrium with the amino form.
While detailed crystallographic and experimental studies on the specific tautomeric equilibrium of this compound are not extensively reported in publicly available literature, the amino form is generally considered the predominant tautomer under standard conditions. The potential for different tautomeric forms is a critical consideration in its reactivity and interactions with biological targets.
Spectroscopic Data
Spectroscopic analysis is fundamental to the confirmation of the structure and purity of this compound. While comprehensive, assigned spectral data is limited in public repositories, typical spectral characteristics are as follows:
-
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridazine ring and the protons of the amino group. One available dataset for a sample in DMSO-d6 shows signals at δ 7.98-8.00 (m, 1H), 7.81-7.85 (m, 1H), 6.00 (br s, 1H), and 2.51 (br s, 2H).
-
¹³C NMR: The carbon NMR spectrum would display unique signals corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts would be influenced by the electronegativity of the ring nitrogen atoms and the electron-donating amino group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by stretching vibrations of the N-H bonds of the amino group, typically in the region of 3300-3500 cm⁻¹, as well as C=N and C=C stretching vibrations characteristic of the aromatic pyridazine ring.
Experimental Protocols
Synthesis of this compound from 3,6-dichloropyridazin-4-amine
A common laboratory-scale synthesis involves the dehalogenation of a chlorinated precursor. The following protocol provides a general procedure for this transformation.
Methodology:
-
Dissolution: Dissolve 3,6-dichloropyridazin-4-amine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Base and Catalyst: Add an aqueous solution of sodium hydroxide (NaOH) and a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Stir the resulting mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress is typically monitored over 1-2 days.
-
Work-up: Upon completion, filter the reaction mixture to remove the insoluble catalyst and other solids.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the concentrated residue in methanol, filter any remaining insoluble material, and concentrate the filtrate to yield this compound as a solid product.
General workflow for the synthesis of this compound.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound.[1] A typical method would involve a reversed-phase column with a suitable mobile phase, such as a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, and detection using a UV detector.
Role in Drug Development and Chemical Synthesis
This compound is a valuable intermediate in medicinal chemistry and agrochemical research.[1] Its structure serves as a scaffold for the synthesis of more complex molecules with specific biological activities. Notably, it is used in the preparation of inhibitors for key signaling pathway enzymes.
-
Phosphodiesterase 10A (PDE10A) Inhibitors: PDE10A is an enzyme that degrades cyclic nucleotides (cAMP and cGMP) and is highly expressed in the brain. Its inhibition is a therapeutic strategy for treating central nervous system disorders. This compound is used as a starting material in the synthesis of potent and selective PDE10A inhibitors.
-
PI3K/mTOR Inhibitors: The Phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in cancer and other diseases. This compound serves as a precursor for synthesizing molecules that can inhibit kinases within this pathway.
The diagram below illustrates the role of this compound as a foundational chemical entity in the development of inhibitors targeting these significant signaling pathways.
Role of this compound in inhibitor synthesis.
References
Spectroscopic Profile of 4-Aminopyridazine: A Technical Guide
Introduction: 4-Aminopyridazine (CAS No: 20744-39-2), a key heterocyclic amine, serves as a vital building block in medicinal chemistry and materials science.[1][2] Its structural and electronic properties, which dictate its reactivity and potential applications, are elucidated through various spectroscopic techniques. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a generalized analytical workflow. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 - 8.00 | Multiplet | 1H | H-6 (Pyridazine) |
| 7.81 - 7.85 | Multiplet | 1H | H-3 (Pyridazine) |
| 6.00 | Broad Singlet | 1H | H-5 (Pyridazine) |
| 2.51 | Broad Singlet | 2H | -NH₂ |
| Table 1: ¹H NMR spectroscopic data for this compound in DMSO-d₆.[3] |
¹³C NMR Data
| Chemical Shift (δ) ppm (Predicted) | Carbon Atom Assignment |
| ~155 - 165 | C-4 |
| ~145 - 155 | C-3, C-6 |
| ~110 - 120 | C-5 |
| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table outlines the expected characteristic absorption bands for this compound based on its structure.[1]
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch (symm. & asymm.) | Primary Amine (-NH₂) |
| > 3000 | C-H Stretch | Aromatic (Pyridazine) |
| ~1600 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1400 - 1600 | C=C and C=N Ring Stretch | Aromatic (Pyridazine) |
| Table 3: Predicted FT-IR absorption bands for this compound.[1] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular weight of this compound is 95.10 g/mol .[2] The molecule contains an odd number of nitrogen atoms (3), and therefore, according to the Nitrogen Rule, its molecular ion peak ([M]⁺) is expected to have an odd m/z value.
| m/z Value | Ion Assignment | Ionization Method |
| 95 | [M]⁺ | EI (Predicted) |
| 96.0614 | [M+H]⁺ | ESI+ (HRMS) |
| Table 4: Mass spectrometry data for this compound.[1] |
Experimental Protocols
The following sections detail generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) and instrumental contributions.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquisition:
-
Scan the sample, typically over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization Method:
-
Electrospray Ionization (ESI): Suitable for producing protonated molecules ([M+H]⁺). The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min). A high voltage is applied to generate a fine spray of charged droplets, from which solvent evaporates to yield gas-phase ions.
-
Electron Impact (EI): Suitable for generating the molecular ion ([M]⁺) and characteristic fragment ions. The sample is introduced into the source, vaporized, and bombarded with a high-energy electron beam (typically 70 eV).
-
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight) which separates them based on their mass-to-charge ratio.
-
Detection: An ion detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Generalized workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to 4-Aminopyridazine: Synthesis and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-aminopyridazine, a heterocyclic amine of interest in pharmaceutical and agrochemical research. Due to a significant lack of publicly available quantitative data on its solubility in organic solvents, this document focuses on its synthesis and known applications, alongside a general discussion of solubility determination methodologies.
Introduction to this compound
This compound is a pyridazine derivative with an amino group at the 4-position. It serves as a versatile building block in the synthesis of various biologically active molecules. Its applications are found in the development of anti-inflammatory and antimicrobial agents, as well as in the formulation of herbicides and pesticides.
Quantitative Solubility Data
A comprehensive search for quantitative solubility data of this compound in common organic solvents did not yield specific numerical values. Chemical databases and scientific literature predominantly provide qualitative descriptions of solubility for the isomeric compound, 4-aminopyridine. This significant data gap highlights an area for future research to fully characterize the physicochemical properties of this compound for applications in drug development and formulation.
Experimental Protocols
While specific experimental data on the solubility of this compound is not available, this section outlines a detailed, validated protocol for its synthesis. Additionally, a general methodology for determining the solubility of a compound is provided, which can be adapted for this compound.
Synthesis of this compound from 3,6-dichloropyridazin-4-amine[1]
This procedure details the synthesis of this compound via the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine.
Materials:
-
3,6-dichloropyridazin-4-amine
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
-
Water
-
Standard laboratory glassware and equipment for filtration and concentration.
Procedure:
-
Dissolve 5.00 g (18.2 mmol) of 3,6-dichloropyridazin-4-amine in 100 ml of tetrahydrofuran in a suitable reaction vessel.
-
Add a solution of 8.00 g (200 mmol) of sodium hydroxide in 32 ml of water to the reaction mixture.
-
Carefully add 500 mg of 10% palladium on activated carbon catalyst to the mixture.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 48 hours.
-
Upon completion of the reaction, remove the insoluble material (catalyst) by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the concentrated residue in 100 ml of methanol.
-
Filter the methanolic solution again to remove any remaining insoluble material.
-
Concentrate the filtrate to obtain the solid target product, this compound.
Product Characterization:
The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the ¹H-NMR spectrum in DMSO-d₆ would show characteristic peaks for the protons of this compound.[1]
General Protocol for Solubility Determination: Shake-Flask Method
This widely accepted method can be employed to determine the equilibrium solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, acetonitrile, tetrahydrofuran, ethyl acetate)
-
Vials with tight-fitting caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculate the solubility of this compound in the specific solvent, expressed in units such as mg/mL or mol/L.
Experimental Workflows and Signaling Pathways
Currently, there is a lack of specific, well-defined signaling pathways or complex experimental workflows in the public domain that directly involve this compound and would be suitable for visualization with Graphviz. The primary role of this compound described in the available literature is as a synthetic intermediate.
To illustrate a potential workflow, a diagram for the synthesis of this compound is provided below.
Caption: Synthesis workflow for this compound.
References
Quantum Chemical Blueprint of 4-Aminopyridazine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the quantum chemical calculations of 4-Aminopyridazine, a molecule of significant interest in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for theoretical data and computational methodologies.
Molecular Structure and Properties
This compound, with the chemical formula C₄H₅N₃, is a heterocyclic amine.[4] Its structure, characterized by a pyridazine ring substituted with an amino group, is a key determinant of its chemical behavior and biological activity.
Optimized Molecular Geometry
Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been employed to determine the optimized geometry of this compound and its derivatives.[5][6] These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. While specific data for the isolated this compound molecule is not extensively published, studies on related aminopyridine compounds provide valuable reference points. For instance, calculations on a monohydrate arsenate salt of 4-aminopyridine using the B3LYP/6-311+G(d,p) level of theory show C-N bond lengths in the pyridinium ring ranging from 1.341 to 1.472 Å and C-C bond lengths between 1.373 and 1.420 Å.[6]
Table 1: Representative Calculated Geometric Parameters for Aminopyridine Derivatives
| Parameter | Bond/Angle | Calculated Value (Å or °) | Level of Theory | Source |
| Bond Length | C-C (ring) | 1.373 - 1.420 | B3LYP/6-311+G(d,p) | [6] |
| Bond Length | C-N (ring) | 1.341 - 1.472 | B3LYP/6-311+G(d,p) | [6] |
| Bond Angle | C-C-C (ring) | 117.441 - 121.309 | B3LYP/6-311+G(d,p) | [6] |
| Bond Angle | N-C-C (ring) | 119.303 - 122.945 | B3LYP/6-311+G(d,p) | [6] |
Note: These values are for a protonated 4-aminopyridine salt and may differ from the neutral molecule.
Computational Methodology
The theoretical investigation of this compound and its analogues predominantly utilizes Density Functional Theory (DFT) due to its balance of accuracy and computational cost.[5][7]
Standard Computational Protocol
A typical workflow for the quantum chemical analysis of this compound involves the following steps:
-
Structure Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP functional with a basis set such as 6-311++G(d,p).[8]
-
Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to simulate infrared and Raman spectra.[7][9]
-
Electronic Property Calculation: Key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are determined. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[10][11]
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and intermolecular interactions.[7][10]
Computational workflow for quantum chemical analysis.
Electronic and Spectroscopic Properties
The electronic and spectroscopic characteristics of this compound are fundamental to its application in various fields.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO energies are crucial for understanding the electronic transitions and reactivity of a molecule. A study on a 4-aminopyridine-4-aminopyridinium thiocyanate complex reported HOMO and LUMO energies of -6.17 eV and -6.04 eV, respectively, resulting in a small energy gap of 0.13 eV, which suggests significant charge transfer interactions within that specific system.[10] For the isolated this compound molecule, the HOMO-LUMO gap is expected to be larger, indicating greater stability.
Table 2: Representative Calculated Electronic Properties for Aminopyridine Systems
| Property | Molecule/System | Calculated Value (eV) | Method | Source |
| HOMO Energy | 4-aminopyridine-4-aminopyridinium thiocyanate | -6.17 | DFT | [10] |
| LUMO Energy | 4-aminopyridine-4-aminopyridinium thiocyanate | -6.04 | DFT | [10] |
| Energy Gap | 4-aminopyridine-4-aminopyridinium thiocyanate | 0.13 | DFT | [10] |
Vibrational Analysis
Theoretical vibrational spectra (FTIR and Raman) are often calculated to aid in the interpretation of experimental spectra. DFT calculations have shown good agreement with experimental vibrational frequencies for aminopyridine derivatives.[5][8][9] The vibrational modes involve stretching and bending of the various bonds within the molecule, providing a fingerprint for its identification and characterization.
Molecular Reactivity
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting reactive sites. For aminopyridine derivatives, the nitrogen atoms of the pyridine ring are typically regions of negative potential (electron-rich), making them susceptible to electrophilic attack. The amino group can also influence the charge distribution.[7][10]
Molecular structure of this compound.
Conclusion
Quantum chemical calculations provide a powerful framework for understanding the structural, electronic, and reactive properties of this compound. This theoretical data is invaluable for guiding the design of new pharmaceuticals and functional materials. The methodologies and findings summarized in this guide offer a solid foundation for further computational and experimental research on this important molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 4. This compound | C4H5N3 | CID 298492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vibrational Spectroscopies, Global Reactivity, Molecular Docking, Thermodynamic Properties and Linear and Nonlinear Optical Parameters of Monohydrate Arsenate Salt of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives | MDPI [mdpi.com]
- 8. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldscientific.com [worldscientific.com]
- 11. researchgate.net [researchgate.net]
Tautomerism in 4-Aminopyridazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 4-aminopyridazine derivatives, a critical aspect for understanding their chemical behavior, biological activity, and role in drug design. Due to the nuanced nature of tautomeric equilibria, this guide integrates theoretical principles with practical experimental and computational methodologies.
Introduction to Tautomerism in this compound
This compound and its derivatives can exist in multiple tautomeric forms, primarily through prototropic tautomerism. The equilibrium between these forms is subtle and can be significantly influenced by factors such as the electronic nature of substituents, the polarity of the solvent, temperature, and pH. Understanding the predominant tautomeric form is crucial as it governs the molecule's physicochemical properties, including its lipophilicity, acidity/basicity, and its ability to interact with biological targets.
The principal tautomeric equilibrium in this compound involves the amino-imino forms. The amino form is generally considered to be the more stable tautomer in the gas phase and in nonpolar solvents, while the imino form can be stabilized in polar or protic solvents through hydrogen bonding.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often serves as the initial step in their study. A common route involves the reduction of a corresponding nitro-N-oxide precursor.
General Synthetic Protocol:
A typical synthesis may involve a multi-step process starting from pyridine-N-oxide, which is nitrated to form 4-nitropyridine-N-oxide. This intermediate is then reduced, often using iron in the presence of an acid, to yield 4-aminopyridine. For pyridazine derivatives, analogous strategies starting from pyridazine precursors are employed. The reaction conditions, including the choice of reducing agent and solvent, can be optimized to maximize the yield of the desired this compound derivative.
Experimental Determination of Tautomeric Equilibria
Several spectroscopic techniques are instrumental in the experimental investigation of tautomerism in this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution. By analyzing chemical shifts and coupling constants of both ¹H and ¹³C nuclei, the predominant tautomeric form can be identified. In cases where the tautomeric interconversion is slow on the NMR timescale, distinct signals for each tautomer may be observed. More commonly, a time-averaged spectrum is recorded, and the position of the signals can provide information about the equilibrium position. Variable temperature NMR studies can also be employed to study the thermodynamics of the tautomeric equilibrium.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K). For quantitative analysis, ensure complete relaxation of the nuclei between pulses.
-
Spectral Analysis: Compare the observed chemical shifts with those of "fixed" derivatives (e.g., N-methylated compounds) that mimic each tautomeric form. The relative populations of the tautomers can be estimated from the integration of signals corresponding to each form, if they are distinct, or inferred from the weighted average of the chemical shifts.
-
Variable Temperature Studies (Optional): Record spectra at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to the electronic structure of molecules, which differs between tautomers. The amino and imino forms of this compound derivatives will exhibit distinct absorption maxima (λ_max). By comparing the spectrum of the compound of interest with those of fixed derivatives, the position of the tautomeric equilibrium can be determined. Solvent-dependent studies are particularly informative, as the equilibrium can be shifted by varying the solvent polarity.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare dilute solutions of the this compound derivative in a series of solvents with a wide range of polarities (e.g., hexane, chloroform, ethanol, water).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: Identify the λ_max values corresponding to the amino and imino tautomers by comparison with the spectra of appropriate model compounds. The ratio of the tautomers can be calculated from the absorbance at the respective λ_max values, provided the molar absorptivities (ε) of the individual tautomers are known or can be estimated.
Computational Investigation of Tautomerism
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for studying the relative stabilities of tautomers and the factors influencing the equilibrium.
Computational Workflow:
-
Structure Optimization: The geometries of all possible tautomers of the this compound derivative are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: The electronic energies of the optimized structures are calculated. Zero-point vibrational energy (ZPVE) corrections are applied to obtain the relative Gibbs free energies (ΔG) of the tautomers in the gas phase.
-
Solvent Effects: The influence of different solvents is modeled using implicit solvation models like the Polarizable Continuum Model (PCM). This allows for the calculation of relative energies and, consequently, the tautomeric equilibrium constants in various solvents.
-
Transition State Search: To understand the kinetics of interconversion, the transition state connecting the tautomers can be located. This provides the activation energy barrier for the tautomerization process.
Quantitative Data on Tautomeric Equilibria
While specific experimental data for a wide range of this compound derivatives is not extensively available in the public domain, the following tables provide a template for how such data would be presented. The values are illustrative and based on trends observed for analogous aminopyridine and other N-heterocyclic systems.
Table 1: Calculated Relative Energies and Estimated Equilibrium Constants of this compound Tautomers in Different Solvents
| Solvent | Dielectric Constant (ε) | Tautomer | Relative Energy (kcal/mol) | Estimated K_T ([Imino]/[Amino]) |
| Gas Phase | 1.0 | Amino | 0.00 | \multirow{2}{}{~10⁻⁵} |
| Imino | +6.8 | |||
| Chloroform | 4.8 | Amino | 0.00 | \multirow{2}{}{~10⁻⁴} |
| Imino | +5.5 | |||
| Ethanol | 24.6 | Amino | 0.00 | \multirow{2}{}{~10⁻²} |
| Imino | +2.7 | |||
| Water | 78.4 | Amino | 0.00 | \multirow{2}{}{~10⁻¹} |
| Imino | +1.4 |
Note: These are hypothetical values to illustrate the expected trend. Actual values would need to be determined experimentally or through high-level computational studies.
Table 2: Effect of Substituents on the Tautomeric Equilibrium of this compound Derivatives (Illustrative)
| Substituent at C6 | Solvent | Predominant Tautomer | Estimated ΔG (kcal/mol) (Amino - Imino) |
| -H | Water | Amino | -1.4 |
| -Cl (Electron-withdrawing) | Water | Amino | -1.8 |
| -OCH₃ (Electron-donating) | Water | Amino | -1.1 |
Note: Electron-withdrawing groups are generally expected to favor the amino tautomer to a greater extent than electron-donating groups.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the tautomeric equilibrium and the workflows for its investigation.
An In-depth Technical Guide on 4-Aminopyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyridazine is a heterocyclic amine with potential applications in medicinal chemistry and materials science. This guide aims to provide a comprehensive analysis of its crystal structure. However, a thorough search of available scientific literature and crystallographic databases reveals a significant lack of published data on the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed quantitative data regarding its unit cell parameters, bond lengths, bond angles, and intermolecular interactions in the solid state are not publicly available at this time. This document, therefore, focuses on the available information, primarily its synthesis, and provides a framework for the type of analysis that would be conducted should crystallographic data become available.
Introduction
This compound is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms. The addition of an amino group at the 4-position introduces a site for hydrogen bonding and potential coordination with metal ions, making its structural analysis a subject of interest for understanding its chemical behavior and for the rational design of new materials and pharmaceutical compounds.
Despite the relevance of its structural chemistry, to date, no comprehensive crystal structure analysis of this compound has been reported in peer-reviewed literature. This guide will, therefore, outline the key experimental protocols for its synthesis and present a hypothetical framework for its structural analysis, which can be populated once experimental data is obtained.
Synthesis of this compound
A documented method for the synthesis of this compound involves the dehalogenation of a chlorinated precursor.[1]
Experimental Protocol: Synthesis from 3,6-dichloropyridazin-4-amine[1]
This protocol details the synthesis of this compound via the reduction of 3,6-dichloropyridazin-4-amine.
Materials:
-
3,6-dichloropyridazin-4-amine
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Methanol
Procedure:
-
Dissolve 3,6-dichloropyridazin-4-amine (5.00 g, 18.2 mmol) in tetrahydrofuran (100 ml).
-
Add a solution of sodium hydroxide (8.00 g, 200 mmol) in water (32 ml) to the mixture.
-
Carefully add 10% palladium on carbon catalyst (500 mg) to the reaction mixture.
-
Stir the mixture vigorously at room temperature under a hydrogen atmosphere for 48 hours.
-
Upon completion of the reaction, remove the insoluble catalyst by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in methanol (100 ml) and filter again to remove any remaining insoluble material.
-
Concentrate the filtrate to yield this compound as a solid.
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of this compound.
Prospective Crystal Structure Analysis
Once suitable crystals of this compound are obtained, a standard single-crystal X-ray diffraction experiment would be the primary method for determining its crystal structure. The data obtained from this experiment would allow for the determination of the following parameters:
Crystallographic Data
A summary of the anticipated crystallographic data is presented in the table below. This table is currently empty and serves as a template for future experimental results.
| Parameter | Value |
| Chemical Formula | C₄H₅N₃ |
| Formula Weight | 95.11 |
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
| Z | - |
| Density (calculated) | - |
| Absorption Coefficient | - |
| F(000) | - |
Molecular Geometry
The analysis would provide precise measurements of bond lengths and angles within the this compound molecule. A selection of these parameters is listed in the following table, which is to be populated with experimental data.
| Bond/Angle | Length (Å) / Angle (°) |
| N1-N2 | - |
| N2-C3 | - |
| C3-C4 | - |
| C4-C5 | - |
| C5-C6 | - |
| C6-N1 | - |
| C4-N(amino) | - |
| N1-N2-C3 | - |
| N2-C3-C4 | - |
| C3-C4-C5 | - |
| C4-C5-C6 | - |
| C5-C6-N1 | - |
| C6-N1-N2 | - |
Intermolecular Interactions
A crucial aspect of the crystal structure analysis would be the characterization of intermolecular interactions, particularly hydrogen bonds involving the amino group and the pyridazine nitrogen atoms. These interactions govern the packing of the molecules in the crystal lattice.
Logical Flow for Crystal Structure Determination and Analysis:
Caption: Logical workflow for crystal structure analysis.
Conclusion and Future Outlook
While the synthesis of this compound has been described, a significant gap exists in the scientific literature regarding its solid-state structure. The determination of the crystal structure of this compound is a necessary next step to fully understand its chemical and physical properties. Such information would be invaluable for researchers in medicinal chemistry and materials science, enabling more informed design of novel compounds and materials based on the this compound scaffold. Future work should focus on obtaining high-quality single crystals of this compound and performing a thorough X-ray diffraction analysis.
References
A Technical Guide to the Biological Activity Screening of 4-Aminopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the screening methodologies and observed biological activities of compounds derived from the 4-aminopyridazine scaffold. As a privileged heterocyclic structure, this compound serves as a crucial building block in the synthesis of novel molecules with therapeutic potential.[1] This document details common experimental protocols, summarizes key activity data, and visualizes relevant biological pathways and workflows to support researchers in the fields of medicinal chemistry and drug discovery.
Overview of Biological Activities
Derivatives of the this compound core have been investigated for a range of biological activities. The nitrogen-rich pyridazine ring makes it an attractive scaffold for designing molecules that can interact with various biological targets.[1] Key areas of investigation include anticancer, antimicrobial, and enzyme inhibition activities.
Anticancer Activity
The most prominent area of research for this compound derivatives is oncology. These compounds have shown potential as cytotoxic agents and inhibitors of key signaling pathways involved in tumor growth and proliferation.
-
Kinase Inhibition: A primary mechanism of anticancer action is the inhibition of protein kinases, which are critical regulators of cell signaling.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a significant target for inhibiting angiogenesis, a process crucial for tumor growth.[3] Certain pyridazine-containing compounds have demonstrated potent inhibitory activity against VEGFR-2.[3] Additionally, the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to stress, inflammation, and apoptosis, is another key target.[4][5]
-
Cytotoxicity: In vitro screening against various cancer cell lines is a fundamental first step in evaluating anticancer potential.[6] Compounds are tested for their ability to reduce cell viability, often quantified by an IC50 value, which represents the concentration required to inhibit 50% of cell growth.[7] Pyridazine derivatives have been screened against lines such as the colon cancer cell line (HCT-116) and breast cancer cell line (MCF-7).[3]
Antimicrobial Activity
The structural features of pyridazine-containing heterocycles also make them candidates for the development of new antimicrobial agents. Fused heterocyclic systems combining pyridazine with other rings, such as pyrazole, have been synthesized and evaluated for their ability to inhibit the growth of various bacteria and fungi.[8] This is a critical area of research given the global rise of antimicrobial resistance.[9]
Data on Biological Activity
The following tables summarize quantitative data for representative this compound derivatives and related compounds, illustrating their potential in various biological assays.
Table 1: In Vitro Anticancer Activity of Pyridazine Derivatives
| Compound ID | Target/Assay | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Compound 5b | VEGFR-2 Kinase Inhibition | - | % Inhibition @ 10 µM | 92.2% | [3] |
| Compound 5b | Cytotoxicity | HCT-116 (Colon) | IC50 | Potent (Value not specified) |[3] |
Note: Data is often presented for complex derivatives where this compound is a core structural component.
Table 2: Antimicrobial Activity of Fused Pyrazolo-Pyridazine Derivatives
| Compound ID | Activity | Target Organism | Result | Reference |
|---|---|---|---|---|
| Compound 4i | Antibacterial | Gram-positive & Gram-negative | Significant | [8] |
| Compound 4'c | Antifungal | Not specified | Potent | [8] |
| Compound 4''d | Antifungal | Not specified | Potent |[8] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for screening novel compounds. Below are methodologies for two of the most common primary assays in the evaluation of this compound derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10][11]
Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[10] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Seed 5,000 to 10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically <0.5%.[11] Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only controls (medium with DMSO) and no-treatment controls (medium only).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[6]
-
MTT Addition: After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6][10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[6][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[6]
Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based kinase assay to measure the inhibitory activity of a compound against VEGFR-2.[12][13]
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 kinase. A reagent is added to stop the kinase reaction and generate a luminescent signal from the remaining ATP. The light intensity is inversely proportional to the kinase activity.[13][14]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer (e.g., BPS Bioscience #79334)
-
ATP solution
-
VEGFR-2 substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Buffer from a stock solution. Prepare serial dilutions of the test inhibitor at concentrations 10-fold higher than the desired final concentrations in a buffer containing DMSO.[14]
-
Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate.[13]
-
Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate.[13]
-
Inhibitor Addition: Add 5 µL of the diluted test inhibitor to the designated "Test Inhibitor" wells. Add 5 µL of the diluent solution (buffer with DMSO) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[14]
-
Kinase Reaction Initiation: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[14] Initiate the reaction by adding 20 µL of the diluted enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[13]
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[14]
-
Signal Detection: After incubation, add 50 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal. Incubate at room temperature for 10-15 minutes to stabilize the signal.[12][14]
-
Luminescence Measurement: Read the luminescence using a microplate reader.[12]
-
Data Analysis: Subtract the average signal from the "Blank" wells from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]
Visualizing Workflows and Pathways
Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.
Experimental and Drug Discovery Workflows
The process of identifying a bioactive compound involves a multi-stage workflow, from initial screening to lead optimization.
Key Signaling Pathways
Understanding the mechanism of action of this compound derivatives often requires knowledge of the signaling pathways they modulate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medwinpublishers.com [medwinpublishers.com]
- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
4-Aminopyridazine: A Privileged Pharmacophore in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Pyridazine Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both potent biological activity and favorable drug-like properties is paramount. Among the nitrogen-containing heterocycles, the pyridazine ring has emerged as a structure of significant interest. Characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms, the pyridazine core possesses a unique combination of physicochemical properties. It has a high dipole moment, weak basicity, and acts as a robust dual hydrogen-bond acceptor, which can be critical for target engagement. These features make it an attractive, less lipophilic substitute for common phenyl rings and a valuable alternative to other azine scaffolds.
This guide focuses specifically on the 4-aminopyridazine moiety, a key pharmacophore that leverages the inherent properties of the pyridazine ring while introducing a critical hydrogen bond donor via the 4-amino group. This substitution pattern has proven particularly effective in the design of targeted therapies, most notably in the development of kinase inhibitors. We will explore the synthesis, key biological applications, and detailed experimental methodologies associated with this promising pharmacophore, with a special focus on its role in the inhibition of the Activin receptor-like kinase 5 (ALK5).
Core Physicochemical Properties
The utility of the this compound scaffold in drug design is rooted in its distinct electronic and structural characteristics. The adjacent nitrogen atoms create a polarized system, influencing the molecule's solubility, metabolic stability, and interaction with biological targets.
-
Hydrogen Bonding: The two adjacent ring nitrogens are potent hydrogen bond acceptors. The addition of the 4-amino group introduces a strong hydrogen bond donor, creating a versatile pattern (acceptor-donor-acceptor) that can engage with multiple residues in a target's active site.
-
pKa: The basicity of the pyridazine ring is relatively low. The measured pKa for this compound is approximately 6.8. This ensures that the ring system is not extensively protonated at physiological pH, which can be advantageous for cell permeability and preserving hydrogen bond acceptor capabilities.
-
Reduced Metabolic Liability: Replacing traditional scaffolds like pyridine with pyridazine has been explored as a strategy to mitigate cytochrome P450 (CYP) inhibition, a common hurdle in drug development.
Key Therapeutic Application: ALK5 Inhibition
A prominent application of the this compound scaffold is in the development of inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5). The TGF-β/ALK5 signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in fibrosis and cancer. Inhibition of ALK5 is therefore a compelling therapeutic strategy.
Mechanism of Action and Signaling Pathway
TGF-β signaling is initiated when the TGF-β ligand binds to the TGF-β type II receptor (TGF-βRII). This complex then recruits and phosphorylates the type I receptor, ALK5, activating its kinase domain. Activated ALK5 subsequently phosphorylates its downstream substrates, the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.[1] this compound-based inhibitors function by competing with ATP for the kinase domain's binding site on ALK5, thereby preventing the phosphorylation of Smad2/3 and blocking the downstream signaling cascade.[2]
Structure-Activity Relationship (SAR) and Quantitative Data
Rational, knowledge-based design has led to the development of potent 4,6-disubstituted pyridazine ALK5 inhibitors. A key interaction is the hydrogen bond formed between the 2-amino group on the pyridine (or a bioisosteric this compound) and the hinge region of the ALK5 kinase domain. Optimization of this scaffold has focused on derivatization to improve potency and pharmacokinetic properties.[2]
The tables below summarize the activity of representative aminopyridazine and related aminopyridine ALK5 inhibitors.
Table 1: Biochemical Inhibitory Potency of Aminopyridazine/Aminopyridine Derivatives against ALK5
| Compound ID | R Group (at position 6) | Biochemical pIC₅₀ |
|---|---|---|
| 4 | 2,6-dimethylphenyl | 7.9 |
| 20 | 2,6-dimethyl-4-(morpholin-4-yl)phenyl | 8.8 |
| 23 | 2,6-dimethyl-4-(4-methylpiperazin-1-yl)phenyl | 8.9 |
Data sourced from ACS Med Chem Lett. 2024, 15 (11), 1925–1932. pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.[2]
Table 2: Cellular Activity and Physicochemical Properties of Optimized ALK5 Inhibitors
| Compound ID | Cell-Based pIC₅₀ (pSMAD2, hA549 cells) | Aqueous Solubility (μM, pH 7.4) | Caco-2 Permeability (10⁻⁶ cm/s) | Human Liver Microsomal Clearance (μL/min/mg) |
|---|---|---|---|---|
| 4 | 6.05 | 1.8 | 1.2 | 3.2 |
| 20 | 7.4 | 55 | 0.8 | 15.6 |
| 23 | 7.8 | 100 | 0.7 | 12.3 |
Data sourced from ACS Med Chem Lett. 2024, 15 (11), 1925–1932.[2]
The SAR data clearly indicate that adding basic chains, such as morpholine (Compound 20 ) or methylpiperazine (Compound 23 ), to the phenyl ring at the 6-position dramatically boosts both biochemical and cellular potency. This modification also significantly improves aqueous solubility, a critical parameter for drug development, although it may slightly increase microsomal clearance.[2]
Broader Applications: PI3K/mTOR and PDE10A Inhibition
The versatility of the pyridazine scaffold extends to other important drug targets, including the PI3K/mTOR pathway and phosphodiesterase 10A (PDE10A).
-
PI3K/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Dual inhibitors targeting both PI3K and mTOR are of significant therapeutic interest. Imidazo[1,2-b]pyridazine and pyridopyrimidinone derivatives have been developed as potent dual inhibitors, demonstrating the utility of the pyridazine core in accessing the ATP-binding site of these kinases.
-
PDE10A Inhibition: PDE10A is highly expressed in the medium spiny neurons of the striatum and is a target for treating neurological disorders like schizophrenia. Structurally related pyridazin-4(1H)-one derivatives have been designed as highly potent and selective PDE10A inhibitors, with some compounds exhibiting IC₅₀ values in the sub-nanomolar range.
Experimental Protocols
Detailed and robust experimental protocols are essential for the evaluation of novel compounds. Below are representative methodologies for the synthesis of the this compound core and for key biological assays.
General Synthesis of this compound
The core this compound scaffold can be synthesized from commercially available starting materials. A common route involves the dehalogenation of a chlorinated precursor.
Protocol:
-
Reaction Setup: Dissolve 3,6-dichloropyridazin-4-amine (1.0 eq) in a mixture of tetrahydrofuran and water.[3]
-
Addition of Reagents: Add sodium hydroxide (approx. 11 eq) and 10% palladium on carbon catalyst (10% w/w) to the solution.[3]
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature for approximately 48 hours.[3]
-
Workup: Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of celite to remove the palladium catalyst. Rinse the pad with the solvent.[3]
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in methanol, filter any remaining insoluble material, and concentrate the filtrate again to yield this compound as a solid.[3]
Representative ALK5 Biochemical Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human ALK5 enzyme
-
Kinase substrate (e.g., casein or a specific peptide)
-
ATP solution
-
Kinase Assay Buffer (e.g., HEPES, MgCl₂, DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., ≤1%).[4]
-
Kinase Reaction: In a white assay plate, add the diluted test compound, the ALK5 enzyme, and the kinase substrate.[4]
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ATP amount. Incubate for 30-60 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to vehicle (DMSO) controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Representative Cell-Based Phospho-Smad2 (pSmad2) Assay (Western Blot)
This assay determines the ability of a compound to inhibit ALK5 within a cellular context by measuring the phosphorylation of its direct downstream target, Smad2.
Materials:
-
A TGF-β responsive cell line (e.g., hA549 human lung carcinoma cells)
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
Test compounds
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total-Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture: Seed hA549 cells in 6-well plates and allow them to grow to 80-90% confluency.[5]
-
Serum Starvation: To reduce basal phosphorylation levels, serum-starve the cells for 16-24 hours.[5]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the this compound test compound (or vehicle control, DMSO) for 1-2 hours.[5]
-
Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.[5]
-
Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[5]
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Add ECL substrate and capture the chemiluminescent signal using an imager.[5]
-
-
Analysis: Quantify the band intensity for pSmad2. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Smad2 or a housekeeping protein (e.g., GAPDH). Calculate the inhibition of TGF-β1-induced Smad2 phosphorylation for each compound concentration to determine the cellular IC₅₀.
Conclusion and Future Outlook
The this compound scaffold represents a highly valuable pharmacophore in contemporary drug discovery. Its unique electronic properties and hydrogen bonding capacity make it particularly well-suited for the design of potent and selective kinase inhibitors. The successful development of aminopyridazine-based ALK5 inhibitors highlights the potential of this core in targeting complex diseases like fibrosis and cancer. Furthermore, the broader applicability of the pyridazine ring in developing inhibitors for other key targets, such as PI3K, mTOR, and PDE10A, underscores its privileged status in medicinal chemistry. Future efforts will likely focus on further optimizing the pharmacokinetic and safety profiles of these compounds, expanding their therapeutic applications, and leveraging the scaffold's versatility to address new and challenging biological targets. The continued exploration of this compound and its derivatives promises to yield a new generation of targeted therapies.
References
- 1. Transforming growth factor-beta type 1 receptor (ALK5) and Smad proteins mediate TIMP-1 and collagen synthesis in experimental intestinal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
Reactivity of 4-Aminopyridazine with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Aminopyridazine is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Understanding its reactivity with electrophiles is crucial for the synthesis of novel derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the electrophilic reactivity of the this compound core. Due to the limited specific literature on this compound's electrophilic reactions, this guide combines available experimental data with theoretical predictions based on the electronic properties of the pyridazine ring and analogies with the well-studied 4-aminopyridine.
Introduction: The this compound Scaffold
The this compound moiety is a key building block in the development of new pharmaceutical agents. The presence of the amino group, a strong activating group, and the electron-deficient nature of the pyridazine ring create a unique electronic environment that dictates its reactivity towards electrophiles. This guide will delve into the nuances of this reactivity, covering reactions such as N-alkylation, N-acylation, and halogenation.
Synthesis of this compound
The parent this compound can be synthesized from commercially available starting materials. A common route involves the dehalogenation of a chlorinated precursor.
Experimental Protocol: Synthesis of this compound from 3,6-dichloropyridazin-4-amine[1]
Materials:
-
3,6-dichloropyridazin-4-amine
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
Procedure:
-
Dissolve 3,6-dichloropyridazin-4-amine (1.0 eq) in THF.
-
Add an aqueous solution of sodium hydroxide.
-
Add 10% Pd/C catalyst to the mixture.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 48 hours.
-
After the reaction is complete, filter the mixture to remove the catalyst and any insoluble material.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol and filter again to remove any remaining insoluble impurities.
-
Concentrate the methanolic solution to obtain this compound as a solid.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Yield | Reference |
| 3,6-dichloropyridazin-4-amine | This compound | NaOH, H₂, 10% Pd/C | THF, Water | Quantitative | [1] |
Reactivity with Electrophiles: A Theoretical Overview
The reactivity of this compound towards electrophiles is governed by the interplay of the electron-donating amino group and the electron-withdrawing pyridazine ring. The amino group increases the electron density of the ring, making it more susceptible to electrophilic attack than the parent pyridazine. However, the two adjacent nitrogen atoms in the pyridazine ring significantly deactivate the system towards electrophilic aromatic substitution compared to benzene or even pyridine.
Reaction with an electrophile can occur at three potential sites: the exocyclic amino group (N-functionalization) or the carbon atoms of the ring (C-functionalization).
Figure 1: Potential electrophilic attack sites on this compound.
N-Alkylation and N-Acylation
Due to the high nucleophilicity of the exocyclic amino group, N-alkylation and N-acylation are expected to be the predominant reactions with alkyl halides and acylating agents, respectively. While specific experimental data for this compound is scarce, analogous reactions with 4-aminopyridine are well-documented and proceed readily.
Expected Reaction Pathway for N-Alkylation
Figure 2: General workflow for the N-alkylation of this compound.
Halogenation
Electrophilic halogenation of aminopyridines is known to occur on the heterocyclic ring. For this compound, the amino group is expected to direct the electrophilic attack to the ortho position (C5). However, the electron-deficient nature of the pyridazine ring may necessitate harsh reaction conditions.
While no direct halogenation of this compound has been found in the reviewed literature, the synthesis of substituted aminopyridazines provides some insight. For instance, 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized, indicating that functionalization of the pyridazine ring in the presence of an amino group is feasible.
Experimental Protocol: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[2]
This three-component reaction, while not a direct electrophilic substitution on this compound, demonstrates the construction of a substituted aminopyridazine ring.
Materials:
-
Arylglyoxal
-
Malononitrile
-
Hydrazine hydrate (80%)
-
Ethanol
-
Water
Procedure:
-
To a solution of arylglyoxal (1.0 eq) in a 1:1 mixture of ethanol and water, add hydrazine hydrate (80%).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding hydrazone.
-
Add malononitrile to the reaction mixture.
-
Continue stirring at room temperature. The product precipitates from the solution.
-
Collect the solid product by filtration and wash with water.
Quantitative Data:
| Arylglyoxal | Product | Yield (%) | Reference |
| Phenylglyoxal | 3-Amino-5-phenylpyridazine-4-carbonitrile | 85 | [2] |
| 4-Chlorophenylglyoxal | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 88 | [2] |
| 4-Methylphenylglyoxal | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 82 | [2] |
Regioselectivity in Electrophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic substitution on this compound is predicted to be at the C5 position. This is due to the strong ortho-directing effect of the amino group, which stabilizes the cationic intermediate (sigma complex) formed during the reaction.
Figure 3: Rationale for the predicted regioselectivity in electrophilic substitution.
Conclusion and Future Directions
The reactivity of this compound with electrophiles is a field that warrants further investigation. While theoretical considerations and analogies to 4-aminopyridine suggest that N-functionalization and regioselective C5-halogenation should be achievable, there is a clear need for more dedicated experimental studies. Such research would not only expand the fundamental understanding of pyridazine chemistry but also provide valuable tools for the synthesis of novel compounds with potential applications in drug discovery and development. Future work should focus on systematically exploring the reactions of this compound with a range of electrophiles under various conditions to establish clear synthetic protocols and to fully characterize the resulting products.
References
Introduction: The Chemistry and Significance of 4-Aminopyridazine
An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 4-Aminopyridazine
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, imparts unique electronic properties that make it a valuable scaffold for the development of novel therapeutic agents. The presence of an amino group at the 4-position further modulates the ring's reactivity and provides a key handle for synthetic diversification.
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic attack. In principle, this would suggest that direct nucleophilic substitution of a hydrogen atom on the ring is possible. However, the 4-amino group is a strong electron-donating group, which counteracts the ring's electron deficiency, particularly at the positions ortho and para to it (C3, C5, and C6). Consequently, direct nucleophilic aromatic substitution of hydrogen (SNAr-H) on this compound is generally not a favored process and is sparsely reported in the literature.
A more viable and widely employed strategy for the functionalization of such heteroaromatic amines is to first introduce a good leaving group, typically a halogen, onto the ring. The resulting halo-4-aminopyridazine is then a much more suitable substrate for classical nucleophilic aromatic substitution (SNAr) reactions. This two-step approach, involving halogenation followed by nucleophilic displacement, provides a reliable and versatile pathway to a wide array of substituted this compound derivatives.
This guide will focus on this synthetically practical approach, providing an overview of the halogenation of this compound and a detailed exploration of the subsequent nucleophilic substitution reactions with various nucleophiles.
Synthetic Strategy: Halogenation of this compound
The first step in the functionalization of this compound via SNAr is the introduction of a halogen atom. The amino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution. Therefore, halogenation is expected to occur at the C3 and C5 positions. Common halogenating agents for electron-rich heterocycles include N-halosuccinimides (NCS for chlorination, NBS for bromination, and NIS for iodination).
General Reaction Scheme for Halogenation:
The regioselectivity of the halogenation can be influenced by the choice of halogenating agent, solvent, and reaction temperature.
Representative Experimental Protocol for Halogenation (Illustrative)
The following protocol is an illustrative example for the bromination of an aminopyridine derivative and can be adapted for this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the halogenated this compound isomers.
Nucleophilic Substitution Reactions of Halo-4-Aminopyridazines
Once a halogen atom is installed on the this compound ring, it can be readily displaced by a variety of nucleophiles. The general mechanism for these transformations is the SNAr mechanism, which proceeds through a high-energy intermediate known as a Meisenheimer complex.
Reactions with N-Nucleophiles (Amination)
The displacement of a halide from a halo-4-aminopyridazine with an amine is a powerful method for synthesizing diversely substituted diaminopyridazines, which are common motifs in bioactive molecules. A wide range of primary and secondary amines, as well as ammonia, can be used as nucleophiles.
Table 1: Examples of Amination Reactions on Halogenated Pyridazines
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 3,6-Dichloropyridazine | Ammonia (2.0 M in Methanol) | 130 °C, 96 h (sealed tube) | 61 | [1] |
| 3,6-Dichloropyridazine | 2-Chlorobenzylamine | Pyridine, reflux, 7 h | N/A | [2] |
| 2,4-Dichloro-5-nitropyrimidine | N-Methylmorpholine | Dichloromethane, rt | N/A | [3] |
| 4,6-Dichloro-5-nitropyrimidine | Benzylamine | TEA, DCM, rt | Good | [4] |
Experimental Protocol: Synthesis of 6-Chloro-3-aminopyridazine from 3,6-Dichloropyridazine[1]
This protocol demonstrates the amination of a dichloropyridazine and can be adapted for a halo-4-aminopyridazine.
Materials:
-
3,6-Dichloropyridazine
-
Ammonia in methanol (2.0 M solution)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride
-
Anhydrous sodium sulfate
Procedure:
-
Slowly add 3,6-dichloropyridazine to a 2.0 M solution of ammonia in methanol in a pressure vessel.
-
Seal the vessel and heat the mixture to 130 °C for 96 hours.
-
Cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 6-chloro-3-aminopyridazine.
Reactions with O-Nucleophiles (Alkoxylation)
The reaction of halo-4-aminopyridazines with alkoxides (from alcohols and a base) or hydroxide provides access to alkoxy- and hydroxy-4-aminopyridazines.
Table 2: Examples of Alkoxylation Reactions on Halogenated Heterocycles
| Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 4,6-Dichloro-5-nitropyrimidine | Prop-2-yn-1-ol | DBU, THF, 0 °C | Moderate | [4] |
| 4,6-Dichloro-5-nitropyrimidine | Benzyl alcohol | DBU, THF, 0 °C | Moderate | [4] |
| 3-Halopyridines | Various alcohols | t-BuOK/18-crown-6, THF, 80 °C | 61-81 | [5] |
Experimental Protocol: General Procedure for Alkoxylation of a Halo-pyridazine (Adapted from[5])
Materials:
-
Halo-4-aminopyridazine
-
Desired alcohol (e.g., methanol, ethanol)
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
To a stirred solution of the desired alcohol (1.5-2.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as potassium tert-butoxide (1.2 eq) or sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of the halo-4-aminopyridazine (1.0 eq) in anhydrous THF to the alkoxide solution.
-
Heat the reaction mixture to reflux (or a suitable temperature, e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Reactions with S-Nucleophiles (Thiolation)
Substitution with sulfur nucleophiles, such as thiols in the presence of a base, or sodium bisulfide, allows for the synthesis of thioether and thiol derivatives of this compound.
Table 3: Examples of Thiolation Reactions on Halogenated Heterocycles
| Substrate | Nucleophile | Conditions | Notes | Reference |
| Chloroazines | Bisulfide (HS⁻) and Polysulfides (Sₙ²⁻) | Aqueous solution, 25 °C | Polysulfides are much more reactive | [6] |
| 3,6-Dichloropyridazine | Thiosemicarbazide | N/A | Formation of fused heterocycles | [2] |
Experimental Protocol: General Procedure for Thiolation of a Halo-pyridazine
Materials:
-
Halo-4-aminopyridazine
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, DMSO)
Procedure:
-
In a flask under an inert atmosphere, dissolve the thiol (1.1 eq) in an anhydrous solvent like DMF.
-
Add a base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) and stir for 20-30 minutes at room temperature to form the thiolate.
-
Add the halo-4-aminopyridazine (1.0 eq) to the reaction mixture.
-
Heat the mixture (e.g., to 80-120 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography.
Visualizations of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and mechanisms discussed in this guide.
Caption: General workflow for the functionalization of this compound.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
While direct nucleophilic substitution on the this compound ring is challenging due to the electronic nature of the substrate, a robust and versatile two-step strategy involving initial halogenation followed by nucleophilic aromatic substitution provides efficient access to a wide range of functionalized derivatives. By employing this approach, researchers can readily introduce nitrogen, oxygen, and sulfur-based nucleophiles, among others, onto the pyridazine core. The methodologies and protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis of novel this compound-based compounds for applications in drug discovery, agrochemicals, and materials science. The continued exploration of these synthetic pathways will undoubtedly lead to the discovery of new molecules with significant biological and chemical properties.
References
Acidity and Basicity of the 4-Aminopyridazine Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidic and basic properties of the 4-aminopyridazine ring system. Understanding the ionization constants (pKa) of this heterocyclic scaffold is critical for drug discovery and development, as these properties significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion (ADME), and target engagement.
Quantitative Data on the Basicity of this compound
The basicity of the this compound ring system is a key determinant of its behavior in biological systems. The pKa value, the negative logarithm of the acid dissociation constant, quantifies the strength of a base. A higher pKa indicates a stronger base. The pyridazine ring itself is a weak base due to the electron-withdrawing nature of the two adjacent nitrogen atoms. However, the introduction of an amino group at the 4-position significantly increases the basicity of the molecule.
| Compound | Structure | pKa (Conjugate Acid) | Method |
| This compound | 6.8 | Experimental | |
| This compound | 6.38 | Predicted | |
| Pyridazine | 2.3 | Experimental | |
| 4-Aminopyridine | 9.17[1] | Experimental |
Factors Influencing Basicity:
-
Inductive Effect: The two nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing inductive effect, which reduces the electron density on the ring and, consequently, its basicity compared to pyridine.
-
Mesomeric Effect: The amino group at the 4-position is an electron-donating group through the mesomeric (resonance) effect. This effect increases the electron density on the ring nitrogen atoms, making them more susceptible to protonation and thus increasing the basicity of this compound compared to the parent pyridazine.
-
Lone Pair Repulsion: In the pyridazine ring, the lone pairs of electrons on the adjacent nitrogen atoms experience electrostatic repulsion. Protonation of one of the nitrogen atoms can alleviate this repulsion, which contributes to making pyridazine more basic than might be expected based solely on inductive effects.
-
Substituent Effects: The introduction of other substituents on the this compound ring will further modulate its basicity. Electron-donating groups are expected to increase basicity, while electron-withdrawing groups will decrease it. The precise effect will depend on the nature and position of the substituent.
Protonation Equilibria of this compound
The this compound molecule has three potential sites for protonation: the two ring nitrogen atoms and the exocyclic amino group. Under physiological conditions, protonation is most likely to occur at one of the ring nitrogen atoms due to the delocalization of the positive charge across the aromatic system. The following diagram illustrates the primary protonation equilibrium.
Caption: Protonation equilibrium of the this compound ring.
Experimental Protocols for pKa Determination
Accurate determination of pKa values is essential for understanding the physicochemical properties of this compound derivatives. The following are detailed methodologies for three common experimental techniques.
Potentiometric Titration
This is a classic and widely used method for pKa determination. It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Temperature probe
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
This compound sample (high purity)
-
Deionized water (degassed to remove CO2)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the this compound sample and dissolve it in a known volume of deionized water to create a solution of known concentration (typically around 1-10 mM).
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce a magnetic stir bar and begin gentle stirring. Purge the solution with an inert gas to prevent the dissolution of atmospheric CO2, which can affect the pH.
-
Initial pH Adjustment: If titrating with a base, adjust the initial pH of the solution to a low value (e.g., pH 2-3) using the standardized HCl solution to ensure the compound is fully protonated.
-
Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution. After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. More accurately, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), and the peak of this plot will correspond to the equivalence point. The pKa is the pH at half the volume of the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Spectrophotometric Method
This method is particularly useful for compounds that possess a chromophore and whose UV-visible absorption spectrum changes with protonation state.
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Quartz cuvettes or a 96-well UV-transparent plate reader
-
Calibrated pH meter
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
This compound sample
-
Solvent (e.g., water or a water/co-solvent mixture if solubility is an issue)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the this compound sample in a suitable solvent.
-
Prepare Sample Solutions: Prepare a series of solutions with the same concentration of the analyte in different buffer solutions covering a range of pH values around the expected pKa.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelengths where the absorbance changes significantly with pH. Plot the absorbance at a selected wavelength against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Caption: Workflow for pKa determination by UV-spectrophotometry.
NMR Spectroscopy Method
This technique relies on the change in the chemical shift of nuclei (typically ¹H) near the ionization center as a function of pH.
Materials and Equipment:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Calibrated pH meter
-
A series of buffer solutions in D₂O covering a wide pH range
-
This compound sample
-
Deuterated solvent (D₂O)
Procedure:
-
Sample Preparation: Prepare a series of NMR samples by dissolving the this compound in D₂O-based buffer solutions of varying pD (the equivalent of pH in D₂O).
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample, ensuring consistent experimental parameters.
-
Data Analysis: Identify the proton signals that show a significant change in chemical shift with pD. Plot the chemical shift (δ) of a specific proton against the pD. The resulting data will form a sigmoidal curve. The pD at the inflection point of this curve corresponds to the pKa in D₂O. A correction factor is typically applied to convert this value to the pKa in H₂O.
Signaling Pathways and Drug Development Implications
This compound and its derivatives have been shown to interact with several important biological targets, making them relevant for drug development in various therapeutic areas.
Voltage-Gated Potassium (Kv) Channel Inhibition
4-Aminopyridine, a close analog of this compound, is a known blocker of voltage-gated potassium channels. This activity is the basis for its use in the treatment of multiple sclerosis, where it improves nerve conduction in demyelinated axons. By blocking Kv channels, these compounds prolong the action potential, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release.
Caption: Mechanism of action of this compound derivatives on Kv channels.
Cholinesterase Inhibition
Some derivatives of 4-aminopyridine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.
Caption: Inhibition of acetylcholine hydrolysis by this compound derivatives.
Ecto-Nucleotidase Inhibition
Derivatives of 4-aminopyridine have also been identified as inhibitors of ecto-nucleotidases, such as ecto-5'-nucleotidase (CD73) and alkaline phosphatases. These enzymes play a role in purinergic signaling by converting extracellular ATP to adenosine. Dysregulation of this pathway is implicated in cancer and inflammatory diseases.
Caption: Modulation of purinergic signaling via ecto-nucleotidase inhibition.
Conclusion
The this compound ring system is a versatile scaffold in medicinal chemistry, with its biological activity being intrinsically linked to its basicity. A thorough understanding and precise measurement of the pKa values of its derivatives are paramount for the rational design of new therapeutic agents. The experimental protocols provided herein offer robust methods for determining these crucial physicochemical parameters. Furthermore, the exploration of the signaling pathways affected by this compound derivatives highlights the potential of this chemical class in developing novel treatments for a range of diseases. Further research to build a comprehensive database of structure-basicity relationships for substituted 4-aminopyridazines would be highly beneficial to the drug discovery community.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Aminopyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-aminopyridazine from 3,6-dichloropyridazin-4-amine. The described method is a catalytic hydrogenation that efficiently removes the chloro groups from the pyridazine ring. This process is crucial for the development of novel pharmaceutical compounds where the this compound moiety serves as a key building block. The protocol includes reagent specifications, reaction conditions, and purification steps, along with characterization data.
Introduction
This compound is a valuable heterocyclic amine used as a precursor in the synthesis of a wide range of biologically active molecules. Its derivatives have shown potential in various therapeutic areas. The synthesis from 3,6-dichloropyridazin-4-amine via catalytic dechlorination is a common and effective route. This method involves the reduction of the carbon-chlorine bonds in the presence of a palladium catalyst and a hydrogen source. The addition of a base, such as sodium hydroxide, is often necessary to neutralize the hydrochloric acid generated during the reaction, which can otherwise poison the catalyst.[1] This document outlines a reliable and reproducible protocol for this transformation.
Reaction Scheme
The synthesis of this compound from 3,6-dichloropyridazin-4-amine proceeds via a catalytic hydrogenation reaction, as depicted in the following scheme:
3,6-dichloropyridazin-4-amine → this compound
Experimental Protocol
This protocol details the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine to yield this compound.
Materials:
-
3,6-dichloropyridazin-4-amine
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
10% Palladium on activated carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazin-4-amine (5.00 g, 18.2 mmol) in tetrahydrofuran (100 ml).[2]
-
Addition of Base: To the solution, add sodium hydroxide (8.00 g, 200 mmol) dissolved in deionized water (32 ml).[2]
-
Addition of Catalyst: Carefully add 10% palladium on activated carbon (500 mg) to the reaction mixture.[2]
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature for 2 days.[2]
-
Work-up and Filtration: After the reaction is complete, remove the insoluble material (catalyst) by filtration.[2]
-
Concentration: Concentrate the filtrate using a rotary evaporator.[2]
-
Purification: Dissolve the concentrated residue in methanol (100 ml) and filter again to remove any remaining insoluble material.[2]
-
Final Product: Concentrate the filtrate to obtain this compound as a solid. The product can be obtained in quantitative yield.[2]
Data Presentation
Table 1: Reagent and Product Information
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,6-dichloropyridazin-4-amine | 823-58-5 | C₄H₃Cl₂N₃ | 164.00 | Starting Material |
| This compound | 20744-39-2 | C₄H₅N₃ | 95.10 | Product |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 2 days |
| Atmosphere | Hydrogen |
| Yield | Quantitative |
Table 3: Characterization Data for this compound
| Analysis | Data |
| ¹H-NMR (DMSO-d₆) | δ 2.51 (2H, br s), 6.00 (1H, br s), 7.81-7.85 (1H, m), 7.98-8.00 (1H, m)[2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Discussion
The provided protocol for the synthesis of this compound from 3,6-dichloropyridazin-4-amine is a robust and high-yielding method. The use of palladium on carbon as a catalyst is standard for such dehalogenation reactions. The reaction proceeds smoothly at room temperature, making it an energy-efficient process. The workup procedure is straightforward, involving simple filtration and concentration steps to isolate the final product. The quantitative yield reported in the literature indicates the high efficiency of this transformation.[2] The ¹H-NMR data provides a clear confirmation of the product's identity. This synthetic route is highly applicable in medicinal chemistry and drug development for the construction of more complex molecules.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Aminopyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine moiety is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of an amino group at the 4-position of the pyridazine ring is a key step in the synthesis of numerous pharmacologically active compounds. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of C-N bonds, offering significant advantages over classical methods.[1][2][3] This application note provides detailed protocols and quantitative data for the synthesis of 4-aminopyridazine derivatives via palladium-catalyzed amination of 4-halopyridazines.
The Buchwald-Hartwig amination allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions, demonstrating broad functional group tolerance.[1][2] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine-based ligand. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[4]
Reaction Mechanism and Workflow
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2]
References
Application Notes and Protocols for Suzuki Coupling Functionalization of 4-Aminopyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the functionalization of 4-aminopyridazine scaffolds using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone in medicinal chemistry for the synthesis of novel biaryl and heteroaryl structures. The protocols outlined below address common challenges associated with nitrogen-containing heterocycles, such as catalyst inhibition by the basic amino group, and offer optimized conditions for achieving high yields.[1]
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized method for the synthesis of biaryls due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3][4] For nitrogen-containing heterocycles like pyridazines, this reaction provides a direct pathway to introduce aryl, heteroaryl, or vinyl substituents, which is invaluable in drug discovery and materials science.[1][4]
The key to a successful Suzuki coupling lies in the careful selection of the palladium catalyst, ligand, base, and solvent system. The presence of an amino group on the pyridazine ring can sometimes complicate the reaction by coordinating to the palladium center, potentially inhibiting the catalytic cycle.[1][5] The protocols provided herein are designed to overcome these challenges, enabling efficient and high-yielding synthesis of functionalized this compound derivatives.
Comparative Data of Suzuki Coupling Reactions
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions on analogous aminopyridine and chloropyridazine substrates, providing a baseline for reaction optimization.
| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3-Amino-6-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | Good |
| 2 | 4-Halopyridine | Arylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 100 | - |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60-93 |
| 4 | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | 14-28 |
| 5 | 6-Chloro-2,4-diaminopyrimidine | Arylboronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | - | High |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction to functionalize a this compound core. A 4-amino-6-chloropyridazine is used as a representative starting material. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[6][7]
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol employs the widely used tetrakis(triphenylphosphine)palladium(0) catalyst, which is often effective for a broad range of substrates.
Materials:
-
4-amino-6-chloropyridazine
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-amino-6-chloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture of DME (8 mL), ethanol (2 mL), and 2M aqueous sodium carbonate solution (1 mL).[4]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).[1][4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[1]
Protocol 2: Alternative Conditions using a Ligated Palladium Catalyst
For more challenging substrates or to improve yields, a palladium precursor with a specific ligand can be employed.
Materials:
-
4-amino-6-chloropyridazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable ligand (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 4-amino-6-chloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add degassed 1,4-dioxane and water in a 4:1 ratio (5 mL total).[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.[7]
-
Monitoring: Track the consumption of the starting material using TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.[7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue by flash chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8] The cycle involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction, from setting up the reaction to isolating the final product.
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors Featuring a 4-Aminopyridazine Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of kinase inhibitors based on the versatile 4-aminopyridazine scaffold. This scaffold serves as a valuable starting point for the development of potent and selective inhibitors for a range of protein kinases implicated in diseases such as cancer and fibrosis.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic intervention. The this compound core is a privileged scaffold in medicinal chemistry, offering key hydrogen bonding interactions with the kinase hinge region, a crucial determinant of inhibitor binding. This document outlines synthetic strategies to access diverse this compound derivatives and provides detailed protocols for their biological characterization, including in vitro kinase assays and cell-based functional assays.
Data Presentation: Inhibitory Activity of this compound Derivatives
The following tables summarize the inhibitory activities of representative this compound-based compounds against various protein kinases.
| Compound ID | Target Kinase | Structure | IC50 (nM) | Reference |
| ALK5-Inhibitor-1 | ALK5 | 4,6-disubstituted pyridazine | 25 | [1] |
| ALK5-Inhibitor-2 | ALK5 | 4,6-disubstituted pyridazine | 100 | [1] |
| TrkA-Inhibitor-1 | TrkA | aminopyrimidine derivative | 5.0 | [2] |
| TrkA-Inhibitor-2 | TrkA | aminopyrimidine derivative | 6.5 | [2] |
| TrkA-Inhibitor-3 | TrkA | aminopyrimidine derivative | 7.0 | [2] |
| Nek2-Inhibitor-1 | Nek2 | aminopyrazine derivative | <100 | [3] |
| TNAP/e5'NT-Inhibitor-1 | TNAP | 4-aminopyridine based amide | 250 | [4] |
Signaling Pathways
Understanding the signaling context of the target kinase is crucial for inhibitor development. Below are diagrams of key signaling pathways modulated by kinases targeted by this compound-based inhibitors.
Transforming Growth Factor-β (TGF-β) Signaling Pathway
Activin-like kinase 5 (ALK5) is the type I receptor for TGF-β and a key mediator of its signaling cascade, which plays a pivotal role in cellular growth, differentiation, and fibrosis.
Tropomyosin Receptor Kinase (Trk) Signaling Pathway
Trk receptors are a family of receptor tyrosine kinases that are activated by neurotrophins. Their signaling is crucial for neuronal survival and differentiation, and aberrant Trk signaling is implicated in various cancers.
Experimental Protocols
Synthesis of this compound Scaffold
A general procedure for the synthesis of the core this compound scaffold is outlined below.[5]
General Procedure for the Synthesis of this compound from 3,6-dichloropyridazin-4-amine:
-
Dissolve 3,6-dichloropyridazin-4-amine (1.0 eq) in tetrahydrofuran (THF).
-
Add a solution of sodium hydroxide (excess) in water.
-
Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 10% w/w).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature for 48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol, filter to remove any remaining insolubles, and concentrate the filtrate to yield this compound.
Characterization Data: ¹H-NMR (DMSO-d6) δ: 7.98-8.00 (m, 1H), 7.81-7.85 (m, 1H), 6.00 (br s, 1H), 2.51 (br s, 2H).[5]
Synthesis of Substituted this compound Derivatives
Further diversification of the this compound scaffold can be achieved through various cross-coupling reactions.
Workflow for Synthesis of Substituted Derivatives:
Protocol for Suzuki Coupling:
-
To a solution of a halogenated this compound derivative (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water mixture) add the desired boronic acid or ester (1.1-1.5 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq) and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted this compound.
In Vitro Kinase Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a well of a microplate, add the test compound at various concentrations. Include a DMSO-only control.
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30 °C for 1-2 hours.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytostatic or cytotoxic effects.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for ALK5, KM-12 for TrkA)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes: 4-Aminopyridazine in Multicomponent Reactions for Library Synthesis
Introduction
4-Aminopyridazine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its hydrogen-bonding capacity and dipole moment, make it an attractive scaffold for interacting with biological targets.[1] Multicomponent reactions (MCRs), which combine three or more reactants in a single step to generate complex molecules, are powerful tools for the rapid synthesis of chemical libraries for high-throughput screening. The integration of this compound into MCRs provides an efficient pathway to novel, drug-like molecules with diverse functionalities.
Key Applications in Library Synthesis
The primary application of this compound in MCRs for library synthesis is centered around the Groebke-Blackburn-Bienaymé (GBB) reaction. This three-component reaction, involving an aminoazine, an aldehyde, and an isocyanide, allows for the one-pot synthesis of fused imidazopyridazine scaffolds.[1][2][3][4] These scaffolds are of significant interest in drug discovery due to their presence in various biologically active compounds.[4][5]
The GBB reaction offers several advantages for library synthesis:
-
Diversity-Oriented Synthesis: By varying the aldehyde and isocyanide components, a wide array of substituents can be introduced at different positions of the imidazo[1,2-b]pyridazine core, leading to a large and diverse chemical library from a single scaffold.
-
Efficiency and Atom Economy: MCRs are inherently efficient, reducing the number of synthetic steps, purification procedures, and waste generation compared to traditional linear synthesis.
-
Access to Privileged Scaffolds: The imidazo[1,2-b]pyridazine core is considered a "privileged scaffold" in medicinal chemistry, with derivatives showing potential as kinase inhibitors and agents targeting the central nervous system.[1][2]
Data Presentation
The following table summarizes representative data for the synthesis of an imidazo[1,2-b]pyridazine library using this compound in a Groebke-Blackburn-Bienaymé multicomponent reaction. The data is based on a study that synthesized a library of 32 such compounds.[1]
| Entry | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | Eucalyptol | 85 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | Eucalyptol | 82 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | Eucalyptol | 88 |
| 4 | Benzaldehyde | Cyclohexyl isocyanide | Sc(OTf)₃ (10) | Eucalyptol | 80 |
| 5 | Benzaldehyde | Benzyl isocyanide | Sc(OTf)₃ (10) | Eucalyptol | 78 |
Experimental Protocols
General Protocol for the Groebke-Blackburn-Bienaymé Three-Component Reaction for the Synthesis of Imidazo[1,2-b]pyridazines:
Materials:
-
This compound
-
Substituted aldehyde (e.g., Benzaldehyde)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Eucalyptol (as a green solvent)[1]
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 mmol) in eucalyptol (3 mL) in a round-bottom flask, add the aldehyde (1.1 mmol) and the isocyanide (1.1 mmol).
-
Add the catalyst, Scandium(III) triflate (0.1 mmol, 10 mol%), to the reaction mixture.
-
Stir the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[1,2-b]pyridazine product.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 4. research.rug.nl [research.rug.nl]
- 5. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Amino Group of 4-Aminopyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridazine is a heterocyclic compound featuring a pyridazine ring substituted with an amino group at the C4 position. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The derivatization of the exocyclic amino group is a key strategy for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profiles of lead compounds. Common derivatization strategies include acylation, alkylation, and sulfonylation, which allow for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).
Important Note on Available Literature: The direct derivatization of the amino group on this compound is not extensively documented in peer-reviewed literature. The majority of published protocols focus on the analogous, but structurally distinct, compound 4-aminopyridine. The pyridazine ring is generally more electron-deficient than a pyridine ring, which can decrease the nucleophilicity of the exocyclic amino group. Consequently, reaction conditions may need to be harsher (e.g., higher temperatures, stronger bases, or longer reaction times) than those used for 4-aminopyridine.
This document provides generalized protocols and application notes based on established chemical principles and adapted from methodologies for analogous compounds. These protocols should be considered as starting points and will require optimization for this compound.
Physicochemical Data
A comparison of the core starting materials is essential for experimental design.
| Property | This compound | 4-Aminopyridine |
| IUPAC Name | Pyridazin-4-amine | Pyridin-4-amine |
| Molecular Formula | C₄H₅N₃ | C₅H₆N₂ |
| Molecular Weight | 95.10 g/mol | 94.11 g/mol |
| CAS Number | 20744-39-2 | 504-24-5 |
| Melting Point | 127-130 °C | 155-158 °C |
| Appearance | Light-yellow to brown crystalline powder | White to off-white crystalline powder |
Application Notes: Derivatization Strategies
The derivatization of the 4-amino group introduces substituents that can serve as pharmacophores, improve target binding, or alter ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
N-Acylation
N-Acylation introduces an amide bond, which is a common feature in many pharmaceutical agents. This reaction typically involves reacting this compound with an acylating agent such as an acid chloride or anhydride in the presence of a base.
-
Reagents: Acetyl chloride, benzoyl chloride, acetic anhydride, etc.
-
Bases: Pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA).
-
Applications: The resulting amides can exhibit a wide range of biological activities. For example, amide derivatives of related aminopyridines have been investigated as potential treatments for neurological disorders and as enzyme inhibitors.[1]
N-Alkylation
N-Alkylation leads to the formation of secondary or tertiary amines. Direct alkylation can be challenging due to potential over-alkylation. Reductive amination or the use of protecting groups are common strategies to achieve mono-alkylation.
-
Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide), aldehydes/ketones for reductive amination (with NaBH₄ or NaBH(OAc)₃).
-
Applications: N-alkylated aminopyridazines can serve as key intermediates in multi-step syntheses. The introduction of alkyl groups can modulate lipophilicity and receptor binding affinity.
N-Sulfonylation
N-Sulfonylation yields sulfonamides, a critical functional group in medicinal chemistry known for its role in antibacterial drugs (sulfa drugs) and as a zinc-binding group in various enzyme inhibitors.
-
Reagents: Sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride, dansyl chloride).
-
Bases: Pyridine, triethylamine (TEA).
-
Applications: The sulfonamide moiety is a bioisostere of the carboxylate group and can form strong hydrogen bonds, making it crucial for targeting enzymes like carbonic anhydrases and kinases.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
General Workflow for Derivatization
The following diagram illustrates a generalized workflow for the derivatization of this compound.
References
Application Notes and Protocols: Synthesis and Evaluation of 4-Aminopyridazine Derivatives as GABA-A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, mediating its effects through ionotropic GABA-A and metabotropic GABA-B receptors. The GABA-A receptor, a ligand-gated chloride ion channel, is a key target for therapeutic agents aimed at modulating inhibitory neurotransmission. Antagonists of the GABA-A receptor are valuable pharmacological tools for studying the GABAergic system and have potential applications in treating conditions associated with excessive GABAergic activity.
This document provides detailed application notes and protocols for the synthesis of GABA-A antagonists derived from a 4-aminopyridazine scaffold. Notably, arylaminopyridazine derivatives of GABA have been identified as potent and selective competitive antagonists of the GABA-A receptor.[1] This class of compounds, including the well-characterized research tool Gabazine (SR 95531), offers a robust platform for the development of novel CNS-acting agents.
Mechanism of Action: Competitive Antagonism at the GABA-A Receptor
The GABA-A receptor is a pentameric protein complex that forms a chloride-selective ion channel. Upon binding of GABA, the channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which results in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.
This compound-derived antagonists act as competitive inhibitors at the GABA binding site on the GABA-A receptor.[1] By binding to this site, they prevent GABA from activating the receptor, thereby blocking the influx of chloride ions and inhibiting GABAergic neurotransmission. This competitive mechanism allows for the modulation of GABA-A receptor activity in a concentration-dependent manner. These antagonists have been shown to be highly selective for the GABA-A receptor, with little to no activity at GABA-B receptors or other neurotransmitter receptor sites.[1]
Caption: Mechanism of competitive antagonism at the GABA-A receptor.
Synthesis of this compound GABA-A Antagonists
A prominent and efficient method for the synthesis of this compound-based GABA-A antagonists, such as Gabazine (SR 95531), is a four-step microwave-enhanced protocol starting from 3,6-dichloropyridazine. This approach involves sequential amination, Suzuki coupling, N-alkylation, and hydrolysis.
Caption: General synthetic workflow for this compound GABA-A antagonists.
Experimental Protocols
Protocol 1: Synthesis of Gabazine (SR 95531)
This protocol is adapted from a microwave-enhanced synthesis.
Step 1: Synthesis of 3-Amino-6-chloropyridazine
-
To a microwave process vial, add 3,6-dichloropyridazine (1.0 g, 6.71 mmol) and aqueous ammonia (28-30%, 10 mL).
-
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
After cooling, collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-chloropyridazine.
Step 2: Synthesis of 3-Amino-6-(4-methoxyphenyl)pyridazine
-
In a microwave process vial, combine 3-amino-6-chloropyridazine (500 mg, 3.86 mmol), 4-methoxyphenylboronic acid (645 mg, 4.25 mmol), potassium carbonate (800 mg, 5.79 mmol), and tetrakis(triphenylphosphine)palladium(0) (223 mg, 0.193 mmol).
-
Add a 4:1 mixture of ethanol and water (10 mL).
-
Seal the vial and heat in a microwave reactor at 120°C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 3-amino-6-(4-methoxyphenyl)pyridazine.
Step 3: N-Alkylation
-
To a microwave process vial, add 3-amino-6-(4-methoxyphenyl)pyridazine (200 mg, 0.99 mmol) and ethyl 4-bromobutyrate (232 mg, 1.19 mmol) in acetonitrile (5 mL).
-
Seal the vial and heat in a microwave reactor at 80°C for 20 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield ethyl 4-(3-amino-6-(4-methoxyphenyl)pyridazin-1-yl)butanoate.
Step 4: Hydrolysis to Gabazine
-
Dissolve the ester from Step 3 in a mixture of ethanol (5 mL) and 2 M aqueous sodium hydroxide (5 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 4-5 with 1 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford Gabazine.
Protocol 2: [³H]GABA Displacement Assay
This protocol is for determining the binding affinity of synthesized compounds to the GABA-A receptor.
Materials:
-
Rat whole brain membranes (prepared from male Wistar rats)
-
[³H]GABA (specific activity 30-60 Ci/mmol)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Synthesized antagonist compounds
-
Unlabeled GABA (for non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat brain membranes by homogenization in ice-cold Tris-HCl buffer, followed by centrifugation and washing steps to remove endogenous GABA.
-
Resuspend the final membrane pellet in fresh Tris-HCl buffer to a protein concentration of 0.5-1.0 mg/mL.
-
In test tubes, combine:
-
100 µL of Tris-HCl buffer (for total binding) or unlabeled GABA (1 mM final concentration, for non-specific binding) or the test antagonist at various concentrations.
-
100 µL of [³H]GABA (2-5 nM final concentration).
-
800 µL of the membrane suspension.
-
-
Incubate the tubes at 4°C for 20 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the antagonist (concentration required to inhibit 50% of specific [³H]GABA binding) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]GABA and Kd is its dissociation constant.
Protocol 3: Electrophysiological Recording of GABA-A Receptor Antagonism
This protocol describes the assessment of antagonist activity on native GABA-A receptors in dorsal root ganglion (DRG) neurons using the whole-cell patch-clamp technique.
Materials:
-
Acutely isolated or cultured rat DRG neurons
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 2 Na₂-ATP (pH 7.2 with CsOH).
-
GABA
-
Synthesized antagonist compounds
Procedure:
-
Prepare DRG neurons for recording.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a selected neuron.
-
Clamp the neuron at a holding potential of -60 mV.
-
Apply GABA (e.g., 10 µM) to the neuron using the perfusion system to elicit an inward chloride current.
-
After obtaining a stable baseline GABA-evoked current, co-apply the synthesized antagonist at a specific concentration with GABA.
-
Observe the reduction in the GABA-evoked current in the presence of the antagonist.
-
To determine the nature of the antagonism, generate a GABA concentration-response curve in the absence and presence of a fixed concentration of the antagonist.
-
A parallel rightward shift of the concentration-response curve without a change in the maximal response is indicative of competitive antagonism.
-
The dissociation constant (Kb) of the antagonist can be calculated from the Schild equation: log(DR-1) = log[B] - log(Kb), where DR is the dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist) and [B] is the antagonist concentration.
Data Presentation: Structure-Activity Relationships
The following table summarizes the binding affinities of a series of this compound derivatives for the GABA-A receptor, highlighting key structure-activity relationships (SAR). The data is derived from the seminal work of Wermuth and colleagues.
| Compound ID | R1 | R2 | Ar | Ki (µM) for [³H]GABA Displacement |
| SR 95103 | CH₃ | H | Phenyl | 2.2 |
| SR 95531 (Gabazine) | H | H | 4-Methoxyphenyl | 0.035 |
| Compound A | H | H | Phenyl | 0.25 |
| Compound B | H | H | 4-Chlorophenyl | 0.04 |
| Compound C | H | H | 4-Nitrophenyl | 0.1 |
| Compound D | H | H | 2-Thienyl | 1.5 |
Data is representative and compiled from published literature.
Key SAR Observations:
-
The nature of the aromatic (Ar) group at the 6-position of the pyridazine ring significantly influences potency. Electron-donating substituents (e.g., 4-methoxy) on the phenyl ring generally enhance affinity.
-
The presence of a GABA-like side chain attached to the pyridazine nitrogen is crucial for activity.
-
Methyl substitution on the pyridazine ring (R1) can affect binding affinity.
Conclusion
The this compound scaffold serves as a versatile platform for the design and synthesis of potent and selective GABA-A receptor antagonists. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and pharmacological evaluation of these compounds. The structure-activity relationship data underscores the key molecular features required for high-affinity binding to the GABA-A receptor. These application notes are intended to facilitate further research and development in the field of GABAergic modulation for both basic neuroscience research and the discovery of novel therapeutics.
References
Application Notes and Protocols for the Preparation of 4-Aminopyridyl-Based Inhibitors for Parasitic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parasitic diseases, such as Chagas disease, leishmaniasis, and malaria, continue to pose a significant global health burden. The emergence of drug resistance and the limitations of current therapies necessitate the discovery of novel antiparasitic agents. One promising class of compounds is the 4-aminopyridyl-based inhibitors, which have demonstrated potent activity against various parasites. These inhibitors often target crucial parasite-specific enzymes that are essential for their survival. A key target in Trypanosoma cruzi, the causative agent of Chagas disease, is the sterol 14α-demethylase (CYP51), a vital enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] Inhibition of CYP51 disrupts the parasite's cell membrane integrity, leading to its death.[5][6][7] This document provides detailed application notes and protocols for the synthesis and evaluation of 4-aminopyridyl-based inhibitors for the treatment of parasitic diseases.
Data Presentation: In Vitro and In Vivo Efficacy of 4-Aminopyridyl-Based Inhibitors
The following tables summarize the biological activity of representative 4-aminopyridyl-based and related aminopyridine compounds against Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum.
Table 1: Activity of 4-Aminopyridyl-Based Inhibitors against Trypanosoma cruzi
| Compound | Target | In Vitro EC50 (nM) vs. T. cruzi Amastigotes | In Vivo Efficacy (% Parasite Load Reduction) | Reference |
| LP10 | TcCYP51 | 650 | Not Reported | [2] |
| 14t | TcCYP51 | < 100 | Not Reported | [2] |
| 27i | TcCYP51 | 14-18 | Not Reported | [2] |
| 27r | TcCYP51 | 14-18 | Not Reported | [2] |
| Compound 3 | TcCYP51 | Not Reported | 99.2% (50 mg/kg, bid) | [1] |
| Compound 5 | TcCYP51 | Not Reported | 91.3% (50 mg/kg, bid) | [1] |
| Compound 6 | TcCYP51 | Not Reported | 97.4% (50 mg/kg, bid) | [1] |
| Compound 10 | TcCYP51 | Not Reported | 97.6% (50 mg/kg, bid) | [1] |
| Compound 11 | TcCYP51 | Not Reported | 98.6% (50 mg/kg, bid) | [1] |
| Compound 12 | TcCYP51 | Not Reported | 98.4% (50 mg/kg, bid) | [1] |
Table 2: Activity of Aminopyridine and Related Compounds against Leishmania donovani
| Compound | Target | In Vitro EC50 (µM) vs. L. donovani Amastigotes | Reference |
| 4-Aminopyrazolopyrimidine | Purine Salvage? | More active than allopurinol | [8] |
| DNDI-5561 (Aminopyrazole) | Not Specified | Potent (pre-clinical candidate) | [9] |
| Compound 6 (nitroaromatic) | Not Specified | 4.57 | [10] |
| Compound 7 (nitroaromatic) | Not Specified | 9.19 | [10] |
Table 3: Activity of Aminopyridine and Related Compounds against Plasmodium falciparum
| Compound | Target | In Vitro IC50 (nM) vs. P. falciparum (Strain) | Reference |
| MMV390048 (2-aminopyridine) | PfPI4K | 28 (NF54) | [11] |
| UCT943 (2-aminopyrazine) | PfPI4K | Potent (low nM) | [12] |
| 4-Aminoquinoline hybrid (10r) | PfDHFR? | 3.6 (K1, resistant) | [13] |
| 4-Aminoquinoline hybrid (4b) | PfLDH? | 13 (3D7, sensitive), 20 (K1, resistant) | [14] |
Signaling Pathway and Experimental Workflows
Signaling Pathway: Inhibition of Ergosterol Biosynthesis in T. cruzi
The sterol biosynthesis pathway is crucial for the integrity of the parasitic cell membrane. 4-Aminopyridyl-based inhibitors effectively target CYP51, a key enzyme in this pathway, leading to the disruption of ergosterol production and accumulation of toxic sterol intermediates.
References
- 1. youtube.com [youtube.com]
- 2. iddo.org [iddo.org]
- 3. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. med.nyu.edu [med.nyu.edu]
- 6. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rational development of 4-aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51 as anti-chagas agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Synthesis and Evaluation of Novel 4,6-Disubstituted Pyridazine-Based ALK5 Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
These application notes provide a comprehensive overview of the synthesis, in vitro characterization, and evaluation of a novel series of potent and selective ALK5 inhibitors featuring a 4,6-disubstituted pyridazine core. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of therapeutics targeting the TGF-β signaling pathway, which is implicated in a variety of pathologies, including cancer and fibrosis.
Introduction to ALK5 Inhibition
Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-beta type I receptor (TGF-βR1), is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling cascade.[1][2] Upon binding of TGF-β, ALK5 is recruited and phosphorylated by the type II receptor (TGF-βR2), leading to the phosphorylation of downstream substrates Smad2 and Smad3.[1][2] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in cell growth, differentiation, and extracellular matrix production.[1][2] Dysregulation of the TGF-β/ALK5 pathway is a hallmark of several diseases, making ALK5 an attractive therapeutic target.[3][4][5] The inhibitors described herein are based on a 4,6-disubstituted pyridazine scaffold, which has been identified as a valid structural moiety for the development of potent ALK5 modulators.[1][6]
TGF-β/ALK5 Signaling Pathway
The following diagram illustrates the canonical TGF-β/ALK5 signaling pathway and the point of inhibition by the described compounds.
Quantitative Data Summary
A knowledge-based scaffold-hopping exploration led to the identification of a novel series of ALK5 inhibitors with a 4,6-disubstituted pyridazine core. The in vitro potency of key compounds from this series is summarized in the table below.[1]
| Compound ID | Structure | ALK5 pKi | A549 p-SMAD2 IC50 (nM) | Notes |
| 2A | 4-(6-(pyridin-2-ylamino)pyridazin-4-yl)morpholine | 7.1 | 1,300 | Initial potent hit from scaffold-hopping exploration. |
| 4 | N-(6-(morpholin-4-yl)pyridazin-4-yl)pyridin-2-amine | 8.5 | 400 | 25-fold increase in potency compared to initial hits. |
| 20 | 2-((6-(4-(2-(dimethylamino)ethyl)morpholin-4-yl)pyridazin-4-yl)amino)pyridine | 8.8 | 160 | Optimized hit with high cell-free potency. |
| 23 | 2-((6-(4-(2-(pyrrolidin-1-yl)ethyl)morpholin-4-yl)pyridazin-4-yl)amino)pyridine | 8.5 | 280 | Optimized hit with good cellular potency and balanced lung tissue binding. |
Data sourced from Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.[1]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the 4,6-disubstituted pyridazine ALK5 inhibitors are provided below.
General Synthetic Workflow
The synthesis of the target compounds generally follows the workflow depicted below, starting from commercially available materials.
Protocol 1: Synthesis of N-(6-(morpholin-4-yl)pyridazin-4-yl)pyridin-2-amine (Compound 4)
This protocol is adapted from the general procedures described for the synthesis of the pyridazine series.[1]
-
Step 1: Synthesis of 4-chloro-6-morpholinopyridazine.
-
To a solution of 4,6-dichloropyridazine in a suitable solvent (e.g., N,N-Dimethylformamide), add morpholine and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 4-chloro-6-morpholinopyridazine.
-
-
Step 2: Synthesis of Compound 4.
-
In a sealed vessel, combine 4-chloro-6-morpholinopyridazine, 2-aminopyridine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an appropriate solvent (e.g., 1,4-dioxane).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a high temperature (e.g., 110-130 °C) for several hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the crude product by flash chromatography on silica gel to afford the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Biological Evaluation Protocols
Protocol 2: ALK5 Kinase Activity Assay (ADP-Glo™ Format)
This protocol measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation of a peptide substrate.[7][8][9]
-
Materials:
-
Recombinant human ALK5 (TGFβR1)
-
TGFBR1 Peptide Substrate
-
ATP (500 µM stock)
-
5x Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (e.g., Compound 4, 20, 23)
-
White, low-volume 384-well plates
-
Luminometer
-
-
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of a 384-well plate.
-
Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at or near the Km for ALK5), and the TGFBR1 peptide substrate.
-
Add 5 µL of the master mix to all wells.
-
To the "Negative Control" wells, add 2.5 µL of 1x Kinase Assay Buffer instead of the enzyme.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of diluted ALK5 enzyme to the "Positive Control" and "Test Compound" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 30-45 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 3: Cellular p-SMAD2 Inhibition Assay (Western Blot)
This assay assesses the ability of the inhibitors to block TGF-β-induced phosphorylation of SMAD2 in a cellular context.[10]
-
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
Test compounds
-
Recombinant human TGF-β1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-SMAD2, anti-SMAD2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with low-serum medium and incubate for 18-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-SMAD2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Re-probe the membrane for total SMAD2 and a loading control (β-actin). Quantify the band intensities using densitometry software. Normalize the p-SMAD2 signal to total SMAD2 and determine the IC50 value.
-
These protocols provide a robust framework for the synthesis and preclinical evaluation of novel pyridazine-based ALK5 inhibitors, facilitating the development of new therapeutic agents for fibrosis and cancer.
References
- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
Application of 4-Aminopyridazine in Agrochemical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminopyridazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical structure allows for diverse functionalization, making it a valuable scaffold in the development of novel agrochemicals.[1] In the agrochemical industry, this compound and its derivatives are employed as key intermediates in the production of herbicides, insecticides, and fungicides, contributing to the creation of compounds that enhance crop protection and yield.[1] This document provides an overview of its application in synthesizing next-generation herbicides and insecticides, complete with mechanisms of action, quantitative data, and detailed experimental protocols.
Herbicidal Applications: Phytoene Desaturase (PDS) Inhibition
Pyridazine-based compounds, particularly pyridazinone derivatives, are a significant class of herbicides.[2] One of their primary mechanisms of action is the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway.[3][4][5]
Mechanism of Action: Carotenoids are essential pigments that protect chlorophyll from photooxidation.[6] By inhibiting the PDS enzyme, these herbicides block the conversion of phytoene to ζ-carotene, halting the production of carotenoids.[4][7] The absence of carotenoids leads to the rapid destruction of chlorophyll by sunlight, resulting in a characteristic "bleaching" of the plant tissue, followed by cessation of photosynthesis and plant death.[4][6]
Quantitative Data: Herbicidal Activity
Recent studies using a scaffold-hopping strategy from the lead compound diflufenican have led to the discovery of potent pyridazine-based herbicides targeting PDS. The data below highlights the efficacy of a representative compound against common weeds.
| Compound ID | Target Weed | Application Rate | Root Inhibition (%) | Stem Inhibition (%) | Reference |
| B1 ¹ | Echinochloa crus-galli | 100 µg/mL | 100 | 100 | [5][8] |
| B1 ¹ | Portulaca oleracea | 100 µg/mL | 100 | 100 | [5][8] |
| ¹B1 : 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide |
Experimental Protocol: Synthesis of a Pyridazine-4-Carboxamide Herbicide Intermediate
While the direct synthesis of compound B1 starts from a different pyridazine core, the following protocol outlines a general and crucial step in many pyridazine agrochemical syntheses: the conversion of a pyridazinone to a chloropyridazine, a key intermediate for further elaboration into carboxamides. This protocol is based on established methods for similar structures.[9][10]
Protocol: Synthesis of Ethyl 3-chloro-5,6-diphenylpyridazine-4-carboxylate [9]
-
Starting Material: Ethyl 3-hydroxy-5,6-diphenylpyridazine-4-carboxylate (a pyridazinone derivative).
-
Reaction Setup: To 10 mmol of the starting pyridazinone derivative, add phosphoryl chloride (POCl₃, 10 mL).
-
Reaction Condition: Heat the mixture under reflux for 4 hours.
-
Workup: After cooling the reaction mixture to room temperature, pour it carefully onto 50 mL of an ice-water mixture.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: Recrystallize the crude product from ethanol to yield the pure title compound.
-
Yield & Characterization:
-
Yield: 95%
-
Appearance: Solid
-
Melting Point: 118-120 °C
-
¹H NMR (DMSO-d₆, δ ppm): 7.43-7.30 (m, 10H, 2Ph-H), 4.31 (q, 2H, CH₂), 1.20 (t, 3H, CH₃).
-
This chlorinated intermediate is now activated for nucleophilic substitution, such as reaction with a substituted aniline to form the final carboxamide herbicide.
Insecticidal Applications: GABA Receptor Antagonism
Derivatives of this compound, particularly iminopyridazines, have emerged as potent insecticides that target the nervous system of insects.[11] Their primary mode of action is the competitive antagonism of the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel crucial for neurotransmission.[12][13][14][15]
Mechanism of Action: GABA is the main inhibitory neurotransmitter in the insect central nervous system.[16] When GABA binds to its receptor, it opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Pyridazine-based insecticides act as competitive antagonists, binding to the same site as GABA but failing to open the channel.[12][13] This blockage prevents the inhibitory action of GABA, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.
Quantitative Data: Insecticidal Activity
By introducing a muscimol moiety (a GABA bioisostere) into a pyridazine structure, researchers have developed potent insecticides. The table below presents the activity of lead compounds against key agricultural pests.
| Compound ID | Target Pest | Concentration | Mortality (48h, %) | Reference |
| 11q | Drosophila melanogaster | 200 mg L⁻¹ | 96 | [11] |
| 11x | Drosophila melanogaster | 200 mg L⁻¹ | 91 | [11] |
| 11q | Plutella xylostella | 300 mg L⁻¹ | 93 | [11] |
| 11x | Plutella xylostella | 300 mg L⁻¹ | 97 | [11] |
Experimental Protocol: Synthesis of this compound
The synthesis of the core this compound scaffold is a critical first step. The following protocol details a common and efficient method via catalytic hydrogenation.
Protocol: Synthesis of this compound from 3,6-dichloropyridazin-4-amine
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazin-4-amine (5.00 g, 18.2 mmol) in tetrahydrofuran (THF, 100 mL).
-
Reagent Addition: Add a solution of sodium hydroxide (8.00 g, 200 mmol) in water (32 mL) to the mixture.
-
Catalyst Addition: Carefully add 10% palladium on activated carbon (Pd/C, 500 mg) to the reaction mixture.
-
Reaction Condition: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 2 days.
-
Filtration: Upon reaction completion, remove the insoluble material (catalyst) by filtration through a pad of celite.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain a residue.
-
Purification: Dissolve the residue in methanol (100 mL), filter again to remove any remaining insoluble salts, and concentrate the filtrate to yield the final product, this compound, as a solid.
-
Yield & Characterization:
-
Yield: Quantitative
-
¹H-NMR (DMSO-d₆) δ: 2.51 (2H, br s), 6.00 (1H, br s), 7.81-7.85 (1H, m), 7.98-8.00 (1H, m).
-
This this compound can then be used in subsequent steps to build more complex insecticidal derivatives.
Fungicidal Applications
While the pyridazine and pyridazinone scaffolds are known to be present in fungicidally active compounds, specific applications directly deriving from this compound are less prominently detailed in recent literature compared to herbicidal and insecticidal uses. Studies have shown that pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles possess activity against pathogens like wheat leaf rust (Puccinia recondita).[17] This suggests that this compound remains a promising, albeit less explored, starting point for the development of novel fungicides. Further research in this area could involve using the 4-amino group as a handle to introduce pharmacophores known for fungicidal activity.
Conclusion
This compound is a high-value intermediate for the synthesis of modern agrochemicals. Its structural versatility allows for the development of potent herbicides that disrupt plant-specific pathways like carotenoid biosynthesis and insecticides that selectively target the insect nervous system. The detailed protocols and mechanisms provided herein serve as a foundational resource for researchers aiming to design and synthesize novel crop protection agents based on this privileged scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 7. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchmap.jp [researchmap.jp]
- 13. Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An arylaminopyridazine derivative of gamma-aminobutyric acid (GABA) is a selective and competitive antagonist at the GABAA receptor site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. banglajol.info [banglajol.info]
- 17. Synthesis, fungicidal activity, and 3D-QSAR of pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Aminopyridazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Aminopyridazine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the laboratory-scale synthesis of this compound?
A common and effective starting material for the synthesis of this compound is 3,6-dichloropyridazin-4-amine.[1] This precursor undergoes a catalytic hydrogenation to yield the desired product.
Q2: What are the typical reaction conditions for the synthesis of this compound from 3,6-dichloropyridazin-4-amine?
The typical reaction involves the hydrogenation of 3,6-dichloropyridazin-4-amine using a palladium-on-carbon (Pd/C) catalyst in the presence of a base, such as sodium hydroxide. The reaction is generally carried out in a solvent system like tetrahydrofuran (THF) and water at room temperature over a period of 48 hours.[1]
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and run against the starting material to check for its disappearance.
Q4: What are some potential byproducts in the synthesis of this compound?
Potential byproducts can arise from incomplete dechlorination, leading to the presence of mono-chlorinated pyridazine intermediates. Other impurities may result from side reactions involving the starting materials or solvent.
Q5: How is this compound typically purified after the reaction?
Purification generally involves filtering off the catalyst, followed by concentration of the filtrate. The resulting residue is then redissolved in a suitable solvent like methanol to remove any insoluble impurities, and the filtrate is again concentrated to yield the final product.[1] Recrystallization from a suitable solvent system, such as ethanol and an alkane, can be employed for further purification to achieve high purity.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the 10% Pd/C catalyst is fresh and has been stored properly. Consider using a new batch of catalyst. |
| Insufficient hydrogenation | Check the hydrogen gas supply and ensure the reaction is under a positive hydrogen atmosphere. Purge the reaction vessel with hydrogen before starting the reaction. | |
| Incomplete reaction | Extend the reaction time beyond 48 hours and continue monitoring by TLC until the starting material is consumed.[1] | |
| Inappropriate solvent or base concentration | Verify the concentrations and volumes of THF, water, and sodium hydroxide as specified in the protocol.[1] | |
| Product is Impure (Multiple Spots on TLC) | Incomplete dechlorination | This can lead to mono-chlorinated intermediates. Ensure adequate reaction time and catalyst activity. Consider increasing the catalyst loading slightly. |
| Presence of starting material | The reaction has not gone to completion. Extend the reaction time. | |
| Side reactions | Minimize side reactions by maintaining the recommended reaction temperature (room temperature). Elevated temperatures are not typically required for this hydrogenation.[1] | |
| Difficulty in Isolating the Product | Product loss during workup | Be careful during the filtration and concentration steps. Ensure complete transfer of the product between vessels. |
| Product is soluble in the purification solvent | If the product is too soluble in methanol for effective precipitation, consider using a different solvent or a co-solvent system for recrystallization. |
Experimental Protocol: Synthesis of this compound from 3,6-dichloropyridazin-4-amine
This protocol is based on established laboratory procedures.[1]
Materials:
-
3,6-dichloropyridazin-4-amine
-
10% Palladium on activated carbon (Pd/C)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve 3,6-dichloropyridazin-4-amine (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (excess) to the solution.
-
Carefully add 10% Pd/C catalyst to the reaction mixture.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol and filter to remove any insoluble impurities.
-
Concentrate the methanolic filtrate to obtain the crude this compound.
-
Further purify the product by recrystallization if necessary.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 3,6-dichloropyridazin-4-amine |
| Catalyst | 10% Palladium on carbon |
| Base | Sodium hydroxide |
| Solvent | Tetrahydrofuran / Water |
| Temperature | 20 °C |
| Reaction Time | 48 hours |
| Atmosphere | Hydrogen |
Visual Guides
References
Technical Support Center: Purification of 4-Aminopyridazine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-aminopyridazine by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the process involves dissolving the impure solid in a minimal amount of a hot, suitable solvent. As the saturated solution slowly cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal solvent for recrystallizing this compound should:
-
Dissolve the compound well at elevated temperatures but poorly at low temperatures.
-
Not react with this compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well at all temperatures or not at all.
Based on the chemical nature of this compound (a polar, nitrogen-containing heterocycle), polar solvents are generally a good starting point.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a solvent mixture (binary solvent system) is often effective when no single solvent is ideal. This typically consists of a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is much less soluble. The two solvents must be miscible. A common strategy is to dissolve the compound in a minimum of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes turbid. The solution is then reheated until clear and allowed to cool slowly.
Q4: My this compound sample is colored. Will recrystallization remove the color?
A4: Recrystallization can remove colored impurities. If the color persists in the hot solution, a small amount of activated carbon can be added to adsorb the colored impurities. The hot solution should then be filtered to remove the carbon before cooling. Use activated carbon sparingly, as it can also adsorb some of the desired product, reducing the overall yield.
Data Presentation
While precise, temperature-dependent solubility data for this compound is not widely published, the following table provides qualitative solubility information and suggests suitable solvents for recrystallization based on its chemical similarity to other aminopyridines and general principles.
| Solvent | Boiling Point (°C) | Suitability as a Recrystallization Solvent | Comments |
| Water | 100 | Good (especially in a mixture) | This compound is expected to have moderate to good solubility in hot water and lower solubility in cold water. |
| Ethanol | 78 | Excellent | A good general-purpose solvent for polar organic molecules. |
| Methanol | 65 | Excellent | Often used in the final steps of synthesis, indicating it's a good solvent.[1] |
| Isopropanol | 82 | Good | Similar to ethanol but less volatile. |
| Acetone | 56 | Fair | May be too good of a solvent at room temperature, potentially leading to lower yields. |
| Ethyl Acetate | 77 | Possible (as part of a binary system) | Lower polarity; may be useful as an anti-solvent with a more polar solvent like ethanol. |
| Toluene | 111 | Poor (likely as an anti-solvent) | This compound is unlikely to be very soluble in non-polar solvents. |
Experimental Protocols
Standard Cooling Recrystallization Protocol
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally on a small scale first.
-
Solvent Selection: Based on the data table, ethanol or methanol are good starting points.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle). Continue adding the solvent in small portions until the this compound just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. The solution is not supersaturated. - The solution cooled too quickly. - Nucleation is inhibited. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound if available. - If using a single solvent, consider adding a miscible anti-solvent dropwise. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the impure compound. (The melting point of pure this compound is ~127-133 °C). - The solution is too concentrated. - High levels of impurities are present. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool again slowly. - Try using a lower-boiling solvent. - Consider pre-purification by another method (e.g., column chromatography) if impurities are significant. |
| Crystal formation is very rapid, resulting in fine powder. | - The solution is too supersaturated. - The solution cooled too quickly. | - Reheat the solution to redissolve the solid, add a small amount of extra solvent, and allow it to cool more slowly (e.g., by insulating the flask). |
| The yield of recovered crystals is low. | - Too much solvent was used , causing a significant amount of the product to remain in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with too much cold solvent. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated before hot filtration. - Use a minimal amount of ice-cold solvent for washing the crystals. |
| The purified crystals are still colored. | - Not enough activated carbon was used. - The colored impurity has similar solubility to this compound. | - Repeat the recrystallization, ensuring an appropriate amount of activated carbon is used during the hot solution stage. - If the color persists, an alternative purification method like column chromatography may be necessary. |
Visualizations
Experimental Workflow for Recrystallization
Caption: A general workflow for the purification of this compound via recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during recrystallization.
References
Technical Support Center: Chromatographic Separation of 4-Aminopyridazine Isomers
Welcome to the technical support center for the chromatographic separation of 4-aminopyridazine and its positional isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers? A1: this compound and its isomers are polar, basic compounds.[1] This polarity makes them poorly retained on traditional reversed-phase (C18) columns, leading to co-elution with the solvent front. Their basicity can cause strong interactions with acidic residual silanols on silica-based stationary phases, resulting in significant peak tailing.[2][3][4] Achieving selectivity between positional isomers is also difficult due to their similar physical and chemical properties.
Q2: What are the most effective chromatographic techniques for this separation? A2: While traditional reversed-phase HPLC can be used, it often requires ion-pairing reagents that are incompatible with mass spectrometry (MS).[1][5][6][7] More effective and MS-friendly techniques include:
-
Mixed-Mode Chromatography: This approach uses stationary phases with multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), providing unique selectivity for polar isomers.[1][5][8]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is well-suited for highly polar compounds, offering good retention where reversed-phase fails.[1]
-
Hydrogen-Bonding Chromatography: This technique utilizes specific hydrogen-bonding interactions between the analytes and the stationary phase to achieve separation.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for isomer separations, often providing higher efficiency and faster analysis times than HPLC.[9]
Q3: Why is mobile phase pH so critical for separating these isomers? A3: The pH of the mobile phase controls the ionization state of both the aminopyridazine isomers (which are basic) and the stationary phase (residual silanols on silica columns are acidic). For basic compounds, using a low pH mobile phase (e.g., pH < 3) protonates the silanol groups, minimizing undesirable secondary interactions and reducing peak tailing.[2][10] The pH also affects the ionization of the analytes, which can be leveraged to enhance selectivity in ion-exchange or mixed-mode chromatography.
Q4: Can Gas Chromatography (GC) be used for this compound isomer analysis? A4: Yes, GC is a traditional method for analyzing aminopyridines and related compounds.[1] However, due to their polarity and potential for thermal degradation, derivatization is often necessary to improve volatility and chromatographic performance, leading to better peak shape and resolution.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers.
Caption: Troubleshooting workflow for common HPLC issues.
Q: My peaks for the this compound isomers are not separating (poor resolution). What should I do? A: Poor resolution is a common problem when initial method conditions are not optimal.[10]
-
Potential Cause 1: Incorrect Mobile Phase Composition. The ratio of organic solvent to aqueous buffer is critical for achieving separation.[12]
-
Solution: Systematically adjust the mobile phase composition. If using reversed-phase, try a shallower gradient or a lower percentage of organic solvent in an isocratic method. The choice of organic solvent (acetonitrile vs. methanol) can also significantly impact selectivity.[1]
-
-
Potential Cause 2: Suboptimal pH or Buffer Strength. The ionization of the isomers can be exploited to improve separation.
-
Solution: Adjust the mobile phase pH. Ensure the buffer concentration is sufficient (typically 10-20 mM) to control the pH and provide consistent results.[13]
-
-
Potential Cause 3: Inappropriate Stationary Phase. A standard C18 column may not provide enough selectivity.
Q: All my isomer peaks are tailing severely. How can I fix this? A: Peak tailing is the most frequent issue for basic analytes like aminopyridazines.[2][3]
-
Potential Cause 1: Secondary Interactions (Chemical Problem). The primary cause is often the interaction between the basic amine groups of your analytes and acidic residual silanol groups on the silica-based column packing.[2][4]
-
Solution 1: Adjust Mobile Phase pH. Lower the pH of your mobile phase to below 3 using an acid like formic acid or trifluoroacetic acid (TFA).[10][14] This protonates the silanol groups, minimizing their interaction with the protonated basic analytes.
-
Solution 2: Increase Buffer Strength. Adding a salt (e.g., ammonium formate) to your mobile phase can help shield the silanol active sites, improving peak shape.[4]
-
Solution 3: Use a Modern, End-Capped Column. Use a high-purity silica column that has been thoroughly end-capped to reduce the number of available silanol groups.[2]
-
-
Potential Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[3]
-
-
Potential Cause 3: Extracolumn Effects (Physical Problem). Dead volume from poorly fitted connections or a void at the head of the column can cause peaks to tail.[15][16]
-
Solution: Check all fittings between the injector and the detector, especially at the column inlet and outlet. If the column is old, a void may have formed; try flushing or replacing the column.[16]
-
Q: My retention times are drifting or inconsistent from run to run. Why is this happening? A: Unstable retention times compromise data reliability.
-
Potential Cause 1: Insufficient Column Equilibration. This is especially common in HILIC and gradient elution methods.[17][18]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 10-15 column volumes is a good starting point.
-
-
Potential Cause 2: Mobile Phase Issues. The mobile phase may be prepared inconsistently or be unstable.
-
Solution: Prepare fresh mobile phase for each analysis batch. Ensure accurate measurements of all components. If using buffers, ensure they are fully dissolved and the pH is consistent.[13]
-
-
Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.[18]
-
Solution: Use a thermostatted column compartment to maintain a constant temperature throughout the analysis.
-
Experimental Protocols & Data
Protocol 1: Mixed-Mode HPLC Separation
This protocol is adapted from a method developed for separating hydrophilic aminopyridine isomers and is suitable for this compound isomers.[5][7] It utilizes a mixed-mode column that combines hydrogen-bonding and cation-exchange mechanisms, which is ideal for polar basic compounds and is MS-compatible.
Caption: Experimental workflow for mixed-mode HPLC analysis.
Methodology:
-
Column: Amaze HD, 3.2 x 150 mm (Mixed-mode with hydrogen-bonding and cation-exchange properties).[5][7]
-
Mobile Phase: Acetonitrile (MeCN) / Methanol (MeOH) (60/40 v/v) containing 0.2% formic acid (HCOOH) and 0.25% ammonium formate (AmFm).[5][7]
-
Detection: UV at 275 nm.[5][7] This mobile phase is also compatible with MS detection.[5][6]
-
Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase to a concentration of approximately 0.3 mg/mL.[5][7]
-
Procedure: a. Prepare the mobile phase by mixing the components thoroughly. Degas before use. b. Install the Amaze HD column and equilibrate the system with the mobile phase until a stable baseline is achieved. c. Inject the sample and run the analysis under isocratic conditions. d. Analyze the resulting chromatogram for peak separation and shape.
Protocol 2: Hydrogen-Bonding HPLC Separation
This protocol is based on a method using a SHARC 1 column, which separates compounds primarily based on hydrogen bonding interactions.[1] Selectivity is highly sensitive to mobile phase composition.
Methodology:
-
Column: SHARC 1, 3.2 x 100 mm, 5 µm, 100Å.[1]
-
Mobile Phase: A mixture of Acetonitrile (MeCN) and Methanol (MeOH) with additives such as formic acid (FA) and ammonium formate (AmFm).[1]
-
Note: The exact ratio of MeCN to MeOH and the concentration of additives are critical variables for optimizing selectivity and retention. The elution order of isomers can change based on these parameters.[1] A good starting point would be a 50/50 mixture with 0.1% FA and 10mM AmFm, followed by optimization.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 270 nm.[1]
-
Procedure: a. Prepare a series of mobile phases with varying MeCN/MeOH ratios and additive concentrations to screen for the best separation. b. For each condition, equilibrate the SHARC 1 column thoroughly. c. Inject the isomer mixture and evaluate the chromatogram. d. Fine-tune the mobile phase composition based on the screening results to achieve baseline separation.
Summary of Method Parameters
| Parameter | Protocol 1: Mixed-Mode HPLC | Protocol 2: Hydrogen-Bonding HPLC |
| Column | Amaze HD, 3.2 x 150 mm | SHARC 1, 3.2 x 100 mm, 5 µm |
| Separation Mode | Hydrogen-Bonding & Cation-Exchange[5][7] | Primarily Hydrogen-Bonding[1] |
| Mobile Phase | MeCN/MeOH (60/40) with 0.2% HCOOH & 0.25% AmFm[5][7] | MeCN/MeOH with FA and AmFm additives (composition requires optimization)[1] |
| Flow Rate | 1.0 mL/min[5][7] | 1.0 mL/min[1] |
| Detection | UV @ 275 nm[5][7] | UV @ 270 nm[1] |
| Key Advantage | Robust, MS-compatible method for polar basics[5][6] | High selectivity for isomers based on hydrogen bonding potential[1] |
References
- 1. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. m.youtube.com [m.youtube.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. sielc.com [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. separation of positional isomers - Chromatography Forum [chromforum.org]
- 15. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 16. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chromedia.org [chromedia.org]
Common byproducts in 4-Aminopyridazine synthesis and their removal
Welcome to the technical support center for the synthesis of 4-aminopyridazine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Catalytic Hydrogenolysis of Dichloropyridazines: This involves the dehalogenation of a dichlorinated precursor, most commonly 3,6-dichloropyridazin-4-amine, using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]
-
Amination of Trichloropyridazine followed by Dehalogenation: This route starts with 3,4,5-trichloropyridazine, which undergoes a nucleophilic substitution with an amine, followed by a dehalogenation step to yield this compound.[2][3]
Q2: I am performing the catalytic hydrogenolysis of 3,6-dichloropyridazin-4-amine, and my reaction seems incomplete. What are the likely byproducts?
A2: Incomplete hydrogenolysis is a common issue. The primary byproduct in this case is the partially dehalogenated intermediate, 3-chloro-4-aminopyridazine . Over-reduction can also occur, though it is less common.
Q3: My synthesis started from 3,4,5-trichloropyridazine, and I suspect I have isomeric impurities. What are they?
A3: The nucleophilic amination of 3,4,5-trichloropyridazine can lead to the formation of regioisomers. The main byproducts are typically isomers of dichloropyridazine amine, which can be challenging to separate from the desired product in subsequent steps.[3]
Q4: How can I monitor the progress of my reaction and identify byproducts?
A4: High-Performance Liquid Chromatography (HPLC) is an effective technique for monitoring the reaction progress and identifying the presence of starting materials, intermediates, and byproducts. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.[4][5][6] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis.
Q5: What are the recommended methods for purifying crude this compound?
A5: The choice of purification method depends on the nature of the impurities. The most common and effective techniques are:
-
Acid-Base Extraction: This is particularly useful for separating the basic this compound from non-basic or less basic impurities.
-
Crystallization: Recrystallization from a suitable solvent can effectively remove many impurities, especially if the desired product is a solid.[7]
-
Column Chromatography: This is a versatile method for separating compounds with different polarities, such as this compound from its chlorinated byproducts.[8]
Troubleshooting Guides
Issue 1: Incomplete Dehalogenation in Catalytic Hydrogenolysis
| Symptom | Possible Cause | Suggested Solution |
| Presence of 3-chloro-4-aminopyridazine in the final product (confirmed by HPLC or NMR). | 1. Inactive Catalyst: The Pd/C catalyst may have lost its activity due to improper storage or handling. | 1. Use fresh, high-quality Pd/C catalyst. Ensure it is handled under an inert atmosphere as much as possible. |
| 2. Insufficient Hydrogen: The hydrogen pressure may be too low, or there might be a leak in the system. | 2. Increase the hydrogen pressure (within safe limits of your equipment). Check for leaks in the hydrogenation apparatus. | |
| 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 3. Extend the reaction time and monitor the progress by HPLC until the starting material and intermediate are consumed. | |
| 4. Catalyst Poisoning: Certain functional groups or impurities in the starting material or solvent can poison the catalyst. | 4. Ensure the starting material and solvent are of high purity. If catalyst poisoning is suspected, a higher catalyst loading might be necessary. |
Issue 2: Presence of Regioisomeric Impurities
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products observed by HPLC or NMR after amination of 3,4,5-trichloropyridazine. | Lack of Regioselectivity: The nucleophilic attack of the amine can occur at different positions on the trichloropyridazine ring. | 1. Optimize Reaction Conditions: Vary the reaction temperature, solvent, and reaction time to favor the formation of the desired isomer. |
| 2. Purification: Employ column chromatography with a carefully selected solvent system to separate the regioisomers. Gradient elution may be necessary for closely related isomers.[8] |
Data on Purification Methods
The following table summarizes the effectiveness of different purification methods for removing common byproducts in this compound synthesis.
| Purification Method | Byproduct Targeted | Typical Purity Before | Typical Purity After | Key Parameters |
| Acid-Base Extraction | Non-basic organic impurities, starting materials | 80-90% | >95% | Dissolve crude product in an organic solvent, extract with aqueous acid (e.g., 1M HCl), neutralize the aqueous layer with a base (e.g., NaOH), and extract the purified product with an organic solvent. |
| Crystallization | Less soluble or more soluble impurities | 90-95% | >98% | Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, water, or mixtures).[7] |
| Column Chromatography | 3-chloro-4-aminopyridazine, regioisomers | 70-90% | >99% | Use silica gel as the stationary phase and a mobile phase gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Non-Basic Impurities
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Collect the aqueous layer containing the protonated this compound.
-
Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery.
-
Combine the aqueous layers and cool in an ice bath.
-
Slowly add a concentrated sodium hydroxide solution to the aqueous layer until the pH is basic (pH > 10), which will precipitate the purified this compound.
-
Extract the aqueous layer with a fresh portion of ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: HPLC Analysis of Reaction Mixture
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of a phosphate buffer solution (pH 7.0) and methanol (90:10 v/v).[6]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 263 nm.[5]
-
Temperature: 35 °C.[6]
-
Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for incomplete dehalogenation.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US11046656B2 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 3. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]
- 4. helixchrom.com [helixchrom.com]
- 5. cjhp-online.ca [cjhp-online.ca]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of 4-Aminopyridazine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the derivatization of 4-aminopyridazine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-acylation of this compound?
A1: The most prevalent side reaction is di-acylation, where both the exocyclic amino group and one of the ring nitrogens are acylated. This is particularly common when using highly reactive acylating agents or harsh reaction conditions. Another potential issue is the hydrolysis of the desired N-acyl product, especially during acidic or basic workup conditions.
Q2: How can I prevent over-alkylation when preparing N-alkyl-4-aminopyridazine derivatives?
A2: Over-alkylation, leading to the formation of quaternary ammonium salts, is a common challenge.[1] To minimize this, you can:
-
Control Stoichiometry: Use a minimal excess of the alkylating agent.
-
Reaction Conditions: Employ milder reaction conditions, such as lower temperatures and less polar solvents.
-
Protecting Groups: Utilize a protecting group strategy. The use of a tert-butoxycarbonyl (Boc) group on the amino functionality can prevent reaction at this site, allowing for selective alkylation at the desired ring nitrogen, followed by deprotection.[2]
Q3: My reaction yield is consistently low. What are the common causes and how can I improve it?
A3: Low yields in this compound derivatization can arise from several factors:
-
Incomplete Reaction: The reaction may not be proceeding to completion. Consider extending the reaction time or moderately increasing the temperature while monitoring for product degradation.
-
Suboptimal Reagents: Ensure the purity of your starting materials and solvents. Impurities can interfere with the reaction.
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions. Analyze the reaction mixture at different time points to check for degradation.
-
Purification Losses: The product may be lost during workup and purification. Optimize your extraction and chromatography methods.
Q4: How do I choose an appropriate protecting group for this compound?
A4: The tert-butoxycarbonyl (Boc) group is a commonly used and effective protecting group for the amino functionality of aminopyridines.[3] It is stable under a range of reaction conditions used for N-alkylation and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.[3][4]
Troubleshooting Guides
Issue 1: Formation of Multiple Products in N-Alkylation
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots/peaks corresponding to mono- and di-alkylated products, as well as unreacted starting material.
Possible Causes:
-
The mono-alkylated product is more nucleophilic than the starting this compound, leading to a second alkylation.
-
Reaction conditions (high temperature, polar solvent) are too harsh, promoting over-alkylation.[1]
-
Incorrect stoichiometry of reactants.
Solutions:
-
Optimize Reaction Conditions:
-
Decrease the reaction temperature.
-
Use a less polar solvent (e.g., THF instead of DMF).
-
Slowly add the alkylating agent to the reaction mixture.
-
-
Adjust Stoichiometry:
-
Use a slight excess of this compound relative to the alkylating agent.
-
-
Employ a Protecting Group Strategy:
-
Protect the exocyclic amino group with a Boc group prior to alkylation.[2] (See Experimental Protocol 1).
-
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting decision tree for multiple product formation in N-alkylation.
Issue 2: Low Yield of N-Acylated Product
Symptoms:
-
Low isolated yield of the desired N-acyl-4-aminopyridazine.
-
Significant amount of unreacted this compound remains.
-
Presence of a byproduct corresponding to the hydrolyzed acyl product.
Possible Causes:
-
Insufficiently reactive acylating agent.
-
Hydrolysis of the product during aqueous workup.
-
Incomplete reaction due to suboptimal conditions.
Solutions:
-
Choice of Acylating Agent:
-
Use a more reactive acylating agent, such as an acid chloride or anhydride, instead of a carboxylic acid with a coupling agent.
-
-
Workup Procedure:
-
Minimize exposure to strongly acidic or basic aqueous solutions during extraction.
-
Use a saturated solution of a mild base like sodium bicarbonate for neutralization.
-
-
Reaction Conditions:
-
Increase the reaction temperature or time, monitoring for byproduct formation.
-
Use a suitable catalyst, like DMAP (4-dimethylaminopyridine), in catalytic amounts to accelerate the reaction.
-
Reaction Pathway for N-Acylation and Side Reaction
Caption: Competing reactions in the N-acylation of this compound.
Data Presentation
Table 1: N-Alkylation of N-Boc-4-aminopyridine with various alkyl halides.
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | t-BuOK | DMSO | RT | 4 | ~85% |
| 2 | Ethyl Bromide | t-BuOK | DMSO | RT | 4 | ~80% |
| 3 | Benzyl Bromide | t-BuOK | DMSO | RT | 4 | ~90% |
| 4 | Allyl Bromide | t-BuOK | DMSO | RT | 4 | ~88% |
Note: Yields are approximate and based on similar reactions reported in the literature. Actual yields may vary depending on specific experimental conditions.[2]
Table 2: Deprotection of N-Boc-N-alkyl-4-aminopyridazines.
| Entry | N-Alkyl Group | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl | TFA | DCM | RT | 2 | >95% |
| 2 | Ethyl | 4M HCl in Dioxane | Dioxane | RT | 2 | >95% |
| 3 | Benzyl | TFA | DCM | RT | 2 | >95% |
| 4 | Allyl | 4M HCl in Dioxane | Dioxane | RT | 2 | >95% |
Note: Yields are approximate and based on general procedures for Boc deprotection.[3][4]
Experimental Protocols
Protocol 1: Boc Protection of this compound
Objective: To protect the exocyclic amino group of this compound to prevent side reactions during subsequent derivatization.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-aminopyridazine.
-
Purify the crude product by column chromatography on silica gel if necessary.[3]
Protocol 2: N-Alkylation of N-Boc-4-aminopyridazine
Objective: To achieve selective mono-alkylation on a ring nitrogen of this compound.
Materials:
-
N-Boc-4-aminopyridazine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-Boc-4-aminopyridazine (1.0 eq) in anhydrous DMSO, add potassium tert-butoxide (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 20-30 minutes.
-
Add the alkyl halide (1.05 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 3: Boc Deprotection of N-Alkyl-4-aminopyridazine Derivatives
Objective: To remove the Boc protecting group to yield the final N-alkylated this compound.
Materials:
-
N-Boc-N-alkyl-4-aminopyridazine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc-N-alkyl-4-aminopyridazine derivative in DCM.
-
Add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC).
-
Carefully neutralize the reaction mixture by adding it to a cooled, saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkyl-4-aminopyridazine.[4]
References
Troubleshooting low yields in Suzuki coupling of pyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in Suzuki coupling reactions involving pyridazine substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of pyridazines, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction with a pyridazine substrate resulting in a consistently low yield?
Answer:
Low yields in Suzuki couplings with pyridazine substrates can stem from several factors, primarily related to the inherent electronic properties of the pyridazine ring. The main reasons include:
-
Catalyst Deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to deactivation.[1] This is a common issue with nitrogen-containing heterocycles.
-
Substrate Reactivity: Halogenated pyridazines, particularly chloro-pyridazines, can be less reactive than their aryl counterparts, making the oxidative addition step of the catalytic cycle more challenging.[1][2] The electron-deficient nature of the pyridazine ring can, however, sometimes facilitate this step.[3][4]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. Common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester by a proton source, which is often exacerbated by elevated temperatures and the presence of water.[5]
-
Homocoupling: The self-coupling of the boronic acid reagent can lead to the formation of biaryl impurities, a reaction often promoted by the presence of oxygen.[1][5]
-
Dehalogenation: The starting halopyridazine can undergo dehalogenation, resulting in the formation of the corresponding unsubstituted pyridazine as a byproduct.[5][6]
-
Question 2: My starting materials are being consumed, but the yield of the desired product is still low. What are the likely side products and how can I minimize them?
Answer:
If your starting materials are being consumed without a high yield of the desired product, it is highly likely that side reactions are occurring. Here’s how to identify and minimize them:
-
Protodeboronation:
-
Identification: You will observe the formation of the arene corresponding to your boronic acid.
-
Solutions:
-
Use anhydrous solvents to minimize the presence of water.[5]
-
Employ milder reaction conditions, such as lower temperatures and shorter reaction times.[5]
-
Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[5]
-
Switch to milder bases like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃).[5]
-
-
-
Homocoupling:
-
Dehalogenation:
-
Identification: You will observe the formation of the unsubstituted pyridazine.
-
Solutions:
-
Carefully screen reaction parameters such as temperature, base, and solvent to find conditions that favor the cross-coupling reaction.[5]
-
-
Question 3: The reaction is sluggish, and a significant amount of the starting halopyridazine remains unreacted. How can I improve the reaction rate and conversion?
Answer:
Sluggish reactions with unreacted starting material often point to issues with catalyst activity or substrate reactivity. Consider the following adjustments:
-
Catalyst and Ligand System:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1] These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically hinder catalyst inhibition by the pyridazine nitrogen.[1]
-
Choose an Appropriate Palladium Source: While Pd(PPh₃)₄ is common, other precatalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃ may offer better results depending on the specific substrates.[7] Using a Pd(0) source or an efficient precatalyst system can also be beneficial.[1]
-
-
Reaction Conditions:
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Hal bond.[1] However, be mindful that this can also increase the rate of side reactions.[1]
-
Select a Stronger Base: A strong base is often necessary to activate the boronic acid for the transmetalation step.[1] Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[1]
-
Question 4: How do I choose the right base and solvent for my pyridazine Suzuki coupling?
Answer:
The choice of base and solvent is crucial and highly dependent on the specific substrates and catalyst system.
-
Base Selection:
-
The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1]
-
Common inorganic bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1] K₃PO₄ is often a good choice for less reactive substrates.[1]
-
The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[1] It is often necessary to screen a few different bases to find the optimal one for your reaction.
-
-
Solvent Selection:
-
A mixture of an organic solvent and water is commonly used.[8] The water is necessary to dissolve the inorganic base.
-
Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF).[6][9]
-
The use of anhydrous solvents can be beneficial to minimize protodeboronation.[5]
-
The solvent can influence catalyst activity and stability, as well as the solubility of reagents.[10]
-
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the effect of different catalysts, bases, and solvents on the yield of Suzuki coupling reactions involving pyridazine or similar nitrogen-containing heterocyclic substrates. This data is compiled from various literature sources and should be used as a general guideline for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 48 | 28 | [3][4] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 48 | 25 | [3][4] |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 48 | 14 | [3][4] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 | Buchwald, S. L. et al. |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 99 | [11] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Halopyridazine:
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyridazine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure all oxygen is removed.[1]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent(s) via syringe.[1] A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1][3]
Mandatory Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low yields in pyridazine Suzuki coupling.
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Managing Impurities in Large-Scale 4-Aminopyridazine Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing impurities during the large-scale production of 4-Aminopyridazine. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in the synthesis of this compound from 3,6-dichloropyridazin-4-amine?
A1: Based on the synthetic route involving the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine, the following are potential impurities:
-
Unreacted Starting Material: 3,6-dichloropyridazin-4-amine.
-
Intermediates: Monochloro-derivatives (e.g., 3-chloro-4-aminopyridazine or 6-chloro-4-aminopyridazine).
-
Byproducts of Incomplete Reaction: Presence of partially dechlorinated intermediates.
-
Catalyst Residues: Palladium from the palladium-on-carbon catalyst.
-
Solvent Residues: Tetrahydrofuran (THF), methanol, or other solvents used in the process.
Q2: How can I minimize the levels of unreacted 3,6-dichloropyridazin-4-amine in my final product?
A2: To minimize unreacted starting material, consider the following process optimizations:
-
Reaction Time: Ensure the reaction is run to completion. Monitor the reaction progress using a suitable analytical technique like HPLC.
-
Catalyst Activity: Use a fresh and active 10% palladium-on-carbon catalyst. Catalyst deactivation can lead to incomplete reactions.
-
Hydrogen Pressure: Maintain a consistent and adequate hydrogen atmosphere during the reaction.
-
Stoichiometry: Ensure the correct stoichiometry of reagents as per the established protocol.
Q3: What analytical techniques are recommended for impurity profiling of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities such as starting materials, intermediates, and byproducts. A reversed-phase C18 column with a suitable mobile phase is a good starting point.
-
Gas Chromatography (GC): Useful for the detection and quantification of residual solvents.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS) to identify unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the final product and can help in the identification and quantification of impurities.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for quantifying trace metallic impurities, such as residual palladium from the catalyst.
Troubleshooting Guides
Issue 1: High Levels of Unidentified Impurities Detected by HPLC
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the final product.
-
The purity of this compound is significantly below the target specification (e.g., <97%).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Side Reactions | Investigate the reaction temperature and pH. Deviations from the optimal conditions can lead to the formation of byproducts. |
| Degradation of Product | This compound may be sensitive to heat and light. Ensure proper storage conditions and minimize exposure to high temperatures during workup. |
| Contaminated Reagents or Solvents | Analyze all starting materials and solvents for purity before use. Use high-purity grade reagents and solvents. |
Issue 2: Low Yield of this compound
Symptoms:
-
The isolated yield of the final product is consistently lower than expected.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inefficient Reaction | Confirm the activity of the palladium catalyst. Optimize reaction parameters such as temperature, pressure, and stirring rate. |
| Product Loss During Workup | Review the extraction and filtration steps. This compound has some solubility in water, so repeated extractions with an appropriate organic solvent may be necessary. Ensure complete precipitation if crystallization is used for purification. |
| Incomplete Reaction | As mentioned in the FAQs, ensure the reaction goes to completion by monitoring with HPLC and adjusting reaction time or catalyst loading if necessary. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This method is adapted from established procedures for similar aromatic amines and is a starting point for method development and validation.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Visualizations
Technical Support Center: Degradation Pathways of 4-Aminopyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminopyridazine derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies of the degradation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound derivatives?
A1: While specific degradation pathways are highly dependent on the substituents of the this compound core, the primary routes of degradation are expected to be hydrolysis, oxidation, and photolysis. The pyridazine ring, being electron-deficient due to the two adjacent nitrogen atoms, influences the reactivity of the molecule. The amino group at the 4-position is also a key site for reactions.
-
Hydrolytic Degradation: Under acidic or basic conditions, the amino group can be susceptible to hydrolysis, potentially leading to the formation of 4-hydroxypyridazine derivatives. The stability of the pyridazine ring itself is generally high, but extreme pH and temperature can promote ring-opening.
-
Oxidative Degradation: The nitrogen atoms in the pyridazine ring and the exocyclic amino group are susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products. The presence of strong oxidizing agents like hydrogen peroxide can accelerate these processes.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions. While the pyridazine ring is reported to be more stable to photodegradation than pyridine or pyrazine, photodegradation can still occur, potentially leading to dimerization, rearrangement, or cleavage of the ring or its substituents.[1]
Q2: How does the stability of this compound differ from 4-aminopyridine?
A2: this compound and 4-aminopyridine are structurally different, which significantly impacts their chemical properties and stability. 4-aminopyridine has a single nitrogen atom in the six-membered aromatic ring, while this compound has two adjacent nitrogen atoms. This makes the pyridazine ring more polar and electron-deficient. This generally results in different susceptibilities to degradation. For instance, the adjacent nitrogen atoms in pyridazine can influence its interaction with solvents and its susceptibility to nucleophilic attack.
Q3: What are some common challenges in the HPLC analysis of this compound derivatives and their degradation products?
A3: Common challenges in the HPLC analysis of these compounds include:
-
Peak Tailing: Due to the basic nature of the amino group and the nitrogen atoms in the pyridazine ring, these compounds can interact with residual silanol groups on silica-based columns, leading to peak tailing.
-
Poor Retention on Reversed-Phase Columns: The high polarity of some this compound derivatives can result in poor retention on traditional C18 columns.
-
Co-elution of Degradation Products: The degradation products may have similar polarities to the parent compound, making their separation challenging.
-
Baseline Noise and Drift: Improper mobile phase preparation, contaminated solvents, or detector issues can lead to an unstable baseline, which can interfere with the detection of low-level degradation products.[2][3][4]
Troubleshooting Guides
HPLC Method Development and Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Interaction with residual silanols on the column. - Inappropriate mobile phase pH. | - Use a column with end-capping or a base-deactivated stationary phase. - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%). - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is fully ionized or unionized. - Consider using a polymer-based or hybrid silica column. |
| Poor Retention | - Analyte is too polar for the stationary phase. - High aqueous content in the mobile phase. | - Use a column with a more polar stationary phase (e.g., polar-embedded, cyano, or phenyl). - Employ HILIC (Hydrophilic Interaction Liquid Chromatography). - Use ion-pairing reagents in the mobile phase. - Decrease the organic content of the mobile phase if using reversed-phase. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the column is equilibrated for a sufficient time (at least 10-20 column volumes) with the mobile phase. - Check the HPLC pump for leaks and ensure proper solvent mixing. - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure it is properly degassed.[5] |
| Ghost Peaks | - Contamination in the sample, mobile phase, or HPLC system. - Carryover from previous injections. | - Run a blank gradient to identify the source of contamination. - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. - Clean the injector and sample loop. |
Forced Degradation Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Minimal Degradation | - Stress conditions are too mild. - The compound is highly stable under the tested conditions. | - Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent). - Increase the temperature or duration of the stress study. - For photostability, increase the light intensity or exposure time. |
| Excessive Degradation (>90%) | - Stress conditions are too harsh. | - Decrease the concentration of the stress agent. - Reduce the temperature or duration of the study. - Take samples at earlier time points to track the degradation. |
| Formation of Secondary Degradants | - Primary degradation products are unstable and degrade further. | - Analyze samples at multiple time points to identify the primary and secondary degradation products. - Use milder stress conditions to favor the formation of primary degradants. |
| Poor Mass Balance | - Degradation products are not detected by the analytical method (e.g., lack a chromophore). - Degradants are volatile or insoluble. - Adsorption of degradants to container surfaces. | - Use a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD) in parallel with a UV detector. - Check for precipitation in the stressed samples. - Use inert sample vials (e.g., silanized glass). |
Data Presentation
Table 1: Stability of 4-Aminopyridine and 3,4-Diaminopyridine in Oral Capsules
| Compound | Formulation | Storage Condition | Duration | Remaining Compound (%) | Reference |
| 4-Aminopyridine | 5 mg oral capsules | 4°C | 6 months | >95% | [6] |
| 23°C | 6 months | >95% | [6] | ||
| 37°C | 1 month | >95% | [6] | ||
| 10 mg oral capsules | Room Temperature (light protected) | 365 days | >94% | [7][8] | |
| 3,4-Diaminopyridine | 5 mg oral capsules | 4°C | 6 months | >95% | [6] |
| 23°C | 6 months | >95% | [6] | ||
| 37°C | 1 month | >95% | [6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
This protocol outlines a general procedure for conducting forced degradation studies. The specific concentrations, temperatures, and durations should be optimized for the specific derivative being tested.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation:
-
Place the solid drug substance in an oven at 80°C for 48 hours.
-
Also, expose the stock solution to the same conditions.
-
At specified time points, dissolve the solid or dilute the solution with mobile phase for analysis.
-
-
Photodegradation:
-
Expose the stock solution and solid drug substance to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, prepare samples for analysis.
-
3. Sample Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
The parent drug and all degradation products should be well-resolved.
-
A photodiode array (PDA) detector is recommended to check for peak purity and to obtain UV spectra of the degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method that can be used as a starting point for the analysis of this compound derivatives and their degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A polar-embedded or base-deactivated column is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: PDA detector, monitoring at the λmax of the parent compound and also scanning a wider range (e.g., 200-400 nm) to detect degradants with different spectral properties.
Visualizations
Caption: Proposed degradation pathways for this compound derivatives.
Caption: Workflow for a forced degradation study.
Caption: Logic for troubleshooting HPLC peak tailing.
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 4-Aminopyridazine-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of 4-aminopyridazine-based compounds. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the likely reasons for this?
A1: Poor aqueous solubility of this compound-based compounds can stem from several factors. The planar, aromatic pyridazine ring can contribute to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state. Furthermore, intermolecular hydrogen bonding between the amino group and the pyridazine nitrogens can lead to self-association and reduced interaction with water. The overall lipophilicity of the substituents on the pyridazine ring will also play a crucial role; bulky, nonpolar side chains can significantly decrease aqueous solubility.
Q2: How does pH influence the solubility of this compound compounds?
A2: The this compound core contains basic nitrogen atoms, including the amino group and the nitrogens within the pyridazine ring. The solubility of these compounds is therefore highly dependent on pH. In acidic conditions, these nitrogen atoms can become protonated, forming a more soluble cationic salt. Conversely, in neutral or basic conditions, the compound will exist in its less soluble free base form. Therefore, adjusting the pH to the acidic range is a primary strategy to enhance aqueous solubility.
Q3: When should I consider a salt formation strategy?
A3: Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable compounds like this compound derivatives.[1] This strategy is particularly useful when developing oral or parenteral formulations.[2] If your compound has a basic nitrogen that can be protonated, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) can lead to a significant improvement in aqueous solubility.[3]
Q4: What are the advantages of a prodrug approach for improving solubility?
A4: A prodrug strategy involves chemically modifying the this compound compound to create a more soluble derivative that, once administered, is converted back to the active parent drug in the body.[4][5] This approach is beneficial when pH modification or salt formation is not feasible or does not provide sufficient solubility enhancement. Prodrugs can be designed to improve not only solubility but also other properties like permeability and bioavailability.[6] For this compound, the amino group is a convenient attachment point for promoieties.
Q5: Can I use co-solvents to dissolve my this compound compound?
A5: Yes, co-solvents can be an effective technique.[7] This involves mixing water with a miscible organic solvent in which your compound is more soluble. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). This method is often used in early-stage in vitro experiments and for formulation development. However, the concentration of the organic solvent should be carefully controlled, as it can have its own biological effects.
Troubleshooting Guide
If you are encountering solubility issues with your this compound-based compound, follow this step-by-step guide to diagnose and resolve the problem.
Caption: Troubleshooting workflow for addressing solubility issues with this compound-based compounds.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
This protocol outlines the steps to determine the solubility of a this compound derivative at different pH values.
Materials:
-
This compound compound
-
Phosphate-citrate buffers (pH 2, 3, 4, 5, 6, 7, 7.4)
-
Vials
-
Shaker/agitator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a series of phosphate-citrate buffers at the desired pH values.
-
Add an excess amount of the this compound compound to a vial containing a known volume of each buffer (e.g., 5 mg in 1 mL).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with the appropriate mobile phase or buffer.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).
-
Plot the solubility (mg/mL or µM) as a function of pH.
Protocol 2: Salt Formation for Improved Solubility
This protocol describes a general method for forming a hydrochloride (HCl) salt of a this compound-based compound.
Materials:
-
This compound compound (free base)
-
Anhydrous diethyl ether
-
2 M HCl in diethyl ether
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the this compound compound in a minimal amount of anhydrous diethyl ether.
-
While stirring, slowly add a stoichiometric equivalent of 2 M HCl in diethyl ether dropwise to the solution.
-
A precipitate of the hydrochloride salt should form.
-
Continue stirring for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the salt under vacuum to remove any residual solvent.
-
Confirm the salt formation using analytical techniques such as NMR or FTIR.
-
Assess the aqueous solubility of the newly formed salt using Protocol 1.
Protocol 3: Co-solvent System Preparation
This protocol provides a method for preparing a stock solution of a poorly soluble this compound compound using a co-solvent system for in vitro assays.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a high-concentration stock solution of the this compound compound in 100% DMSO (e.g., 10 mM).
-
For your experiment, perform serial dilutions of the DMSO stock solution into your aqueous assay buffer (e.g., PBS).
-
It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visually inspect the solution for any signs of precipitation after dilution. If precipitation occurs, the concentration of the compound may be too high for that co-solvent ratio.
Data Presentation
When evaluating different solubility enhancement strategies, it is important to present the data in a clear and organized manner.
Table 1: Example of pH-Dependent Solubility Data
| pH | Solubility (µg/mL) |
| 2.0 | 1500 |
| 3.0 | 1250 |
| 4.0 | 800 |
| 5.0 | 350 |
| 6.0 | 50 |
| 7.0 | 15 |
| 7.4 | 12 |
Table 2: Example of Solubility Enhancement Comparison
| Compound Form | Solubility in Water at pH 7.4 (µg/mL) | Fold Increase |
| Free Base | 12 | - |
| HCl Salt | 980 | 81.7 |
| Mesylate Salt | 1150 | 95.8 |
| Prodrug A | 650 | 54.2 |
Visualization of Experimental Workflows
Caption: Experimental workflow for pH-dependent solubility assessment.
Caption: Logical workflow for selecting and evaluating a solubility enhancement strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. oaji.net [oaji.net]
- 4. 4-Aminopyridine, 98% | Fisher Scientific [fishersci.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 4-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. longdom.org [longdom.org]
Technical Support Center: C-N Coupling Reactions of Halo-pyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-N coupling of halo-pyridazines. The content is structured to address specific experimental challenges with practical, evidence-based solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the C-N coupling of halo-pyridazines, offering potential causes and actionable solutions.
Problem 1: Low to No Product Conversion
Possible Causes:
-
Low Catalyst Activity: The palladium(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivated.
-
Poor Oxidative Addition: The C-X bond of the halo-pyridazine is not breaking and adding to the palladium center. This is a common issue with less reactive chloro-pyridazines.
-
Catalyst Inhibition: The nitrogen atoms of the pyridazine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Incorrect Ligand Choice: The ligand may not be suitable for activating the specific halo-pyridazine substrate.
-
Inappropriate Base: The base may be too weak to deprotonate the amine or facilitate the catalytic cycle effectively.
-
Solvent Issues: Poor solubility of reagents or catalyst in the chosen solvent.
Solutions:
| Parameter | Recommendation | Rationale |
| Catalyst | Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst (e.g., G3 or G4 palladacycles). Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%). | Pre-catalysts often form the active Pd(0) species more cleanly. Higher loading can compensate for catalyst deactivation. |
| Ligand | Employ bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, XPhos, or SPhos.[1] | These ligands promote oxidative addition and stabilize the catalytic species, preventing deactivation. |
| Base | Use a strong, non-nucleophilic base like NaOtBu or LiHMDS. For base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃, but higher temperatures may be needed. | Strong bases are generally more effective in deprotonating the amine and facilitating the catalytic cycle. |
| Solvent | Screen aprotic solvents like toluene, 1,4-dioxane, or THF. Ensure the solvent is anhydrous and degassed. | Solvent choice can significantly impact solubility and reaction rates. Water and oxygen can deactivate the catalyst. |
| Temperature | Increase the reaction temperature, typically in the range of 80-120 °C, especially for chloropyridazines. | Higher temperatures can overcome the activation energy barrier for oxidative addition. |
Problem 2: Significant Dehalogenation of the Halo-pyridazine
Possible Causes:
-
Presence of a Hydride Source: Trace water, alcohol, or the amine itself can act as a hydride source, leading to the reduction of the halo-pyridazine.
-
Slow Reductive Elimination: If the final step of the catalytic cycle (reductive elimination to form the C-N bond) is slow, competing dehalogenation pathways become more prominent.
-
Inappropriate Ligand or Base: The choice of ligand and base can influence the relative rates of amination versus dehalogenation.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Ensure strictly anhydrous conditions. Use freshly dried and degassed solvents and reagents. | Minimizes the presence of water, a common source of hydrides for dehalogenation. |
| Ligand | Screen bulky biarylphosphine ligands (e.g., XPhos, SPhos) which can accelerate reductive elimination. | Faster reductive elimination outcompetes the dehalogenation side reaction. |
| Base | Use a thoroughly dried, high-purity base. Avoid alkoxide bases if dehalogenation is severe and consider phosphate or carbonate bases. | Impurities in the base can contribute to dehalogenation. |
| Amine Stoichiometry | Use a slight excess of the amine (1.2-1.5 equivalents). | A higher concentration of the amine can favor the desired C-N coupling pathway. |
Problem 3: Formation of Side Products (Other than Dehalogenation)
Possible Causes:
-
Homocoupling: Coupling of two halo-pyridazine molecules or two amine molecules.
-
Reaction with Bifunctional Substrates: If the amine or halo-pyridazine has other reactive functional groups, side reactions can occur.
-
Polymerization: Possible with certain substrates, especially under forcing conditions.
Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Lower the reaction temperature and/or catalyst loading. | Milder conditions can often suppress side reactions. |
| Ligand | The choice of ligand can influence selectivity. Screening different ligands may be necessary. | A well-chosen ligand can promote the desired reaction over side reactions. |
| Protecting Groups | If your substrate contains other reactive functional groups (e.g., another amine, hydroxyl), consider using protecting groups. | Protects other reactive sites from participating in the reaction. |
Frequently Asked Questions (FAQs)
Q1: Which halo-pyridazine is most reactive in C-N coupling reactions?
A1: The reactivity of halo-pyridazines in palladium-catalyzed C-N coupling reactions generally follows the trend: I > Br > Cl. Iodo-pyridazines are the most reactive, while chloro-pyridazines are the least reactive and often require more forcing conditions (higher temperature, more active catalyst system).
Q2: My reaction is not working with a chloropyridazine. What should I try first?
A2: For chloropyridazines, the most critical parameters are the catalyst system and temperature. Start by using a bulky, electron-rich biarylphosphine ligand like XPhos, SPhos, RuPhos, or BrettPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst.[1] Ensure you are using a strong base like NaOtBu and a high enough reaction temperature (often 100-120 °C).
Q3: Can I use copper-based catalysts for the C-N coupling of halo-pyridazines?
A3: Yes, Ullmann-type coupling reactions using copper catalysts are a viable alternative to palladium-catalyzed methods.[2] These reactions are often effective for iodo- and bromopyridazines and can sometimes be more cost-effective. However, they typically require higher reaction temperatures.
Q4: How do I choose the right ligand for my reaction?
A4: The optimal ligand depends on both the halo-pyridazine and the amine coupling partner. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[1] For challenging substrates, a ligand screening is often the best approach to identify the most effective one.
Q5: What is the role of the base in the Buchwald-Hartwig amination of halo-pyridazines?
A5: The base plays a crucial role in the catalytic cycle. Its primary functions are to deprotonate the amine, creating the active nucleophile, and to facilitate the regeneration of the active palladium catalyst. The choice of base can significantly impact the reaction rate and the tolerance of other functional groups in the substrates.
Q6: How can I minimize catalyst poisoning by the pyridazine nitrogen atoms?
A6: The use of bulky ligands helps to create a sterically hindered environment around the palladium center, which can reduce the coordination of the pyridazine nitrogens and mitigate catalyst poisoning.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the C-N coupling of various halo-pyridazines.
Table 1: Comparison of Ligands for the Amination of 3-bromo-2-aminopyridine with Morpholine
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71[1] |
| SPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 76[1] |
| BINAP | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71[1] |
| RuPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | 83[1] |
Table 2: Amination of 3-halo-2-aminopyridines with Various Amines using BrettPhos Precatalyst
| Halo-pyridazine | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-bromo-2-aminopyridine | Cyclopentylamine | LiHMDS | THF | 65 | 12 | 78[1] |
| 3-bromo-2-aminopyridine | Benzylamine | LiHMDS | THF | 65 | 12 | 75[1] |
| 3-bromo-2-aminopyridine | Aniline | LiHMDS | THF | 65 | 12 | 66[1] |
| 3-chloro-2-aminopyridine | Aniline | LiHMDS | THF | 65 | 12 | 55[1] |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of 3-Bromopyridazine with a Secondary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Bromopyridazine
-
Secondary amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add anhydrous, degassed toluene to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 3-bromopyridazine (1.0 equivalent) and the secondary amine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ullmann-type Coupling of 3-Iodopyridazine with an Aniline
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Iodopyridazine
-
Aniline derivative
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous DMSO
Procedure:
-
To a dry reaction vial, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add 3-iodopyridazine (1.0 equivalent) and the aniline derivative (1.2 equivalents).
-
Add anhydrous DMSO to the vial.
-
Seal the vial and heat the reaction mixture to 90-110 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion in C-N coupling of halo-pyridazines.
Caption: Decision tree for initial ligand selection based on the amine coupling partner.
References
Validation & Comparative
A Comparative Guide to In Silico Docking of 4-Aminopyridazine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in silico docking studies performed on 4-aminopyridazine-based inhibitors targeting various protein classes. By presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships and therapeutic potential of this versatile chemical scaffold.
Comparative Docking Performance of this compound and Related 4-Aminopyridine Analogs
The this compound core and its close analog, 4-aminopyridine, have been extensively studied as scaffolds for the development of potent and selective inhibitors against a range of biological targets. This section compares the in silico docking performance of derivatives based on these scaffolds against four distinct protein targets: Tyrosine Kinase 2 (TYK2), Acetylcholinesterase (AChE), Fatty Acid Binding Protein 4 (FABP4), and Dipeptidyl Peptidase-4 (DPP-4).
| Target Protein | Inhibitor Scaffold | Compound | Binding Energy (kcal/mol) | IC50 (nM) | Key Interacting Residues |
| TYK2 Kinase | 4-Aminopyridine Benzamide | Compound 37 | - | 3 (enzyme assay) | Not explicitly stated in abstract. |
| Acetylcholinesterase (AChE) | 4-Aminopyridine Derivatives | 4APMb | Not explicitly stated | Showed maximum activity | Trp-286, Tyr-124, Tyr-341[1] |
| Fatty Acid Binding Protein 4 (FABP4) | 4-Amino and 4-Ureido Pyridazin-3(2H)-one | Not specified | Not specified | Not specified | Not explicitly stated in abstract.[2][3] |
| Dipeptidyl Peptidase-4 (DPP-4) | Pyridazine-acetohydrazide | Compound 6e | Not specified | 6.48 | Not explicitly stated in abstract.[4] |
| Dipeptidyl Peptidase-4 (DPP-4) | Pyridazine-acetohydrazide | Compound 6l | Not specified | 8.22 | Not explicitly stated in abstract.[4] |
Note: Direct comparison of binding energies across different studies can be challenging due to variations in docking software and scoring functions. The provided data is based on the available information from the respective publications.
Experimental Protocols: A Glimpse into the Methodology
The following sections outline the generalized experimental protocols employed in the in silico docking studies of this compound and 4-aminopyridine-based inhibitors.
General In Silico Docking Workflow
A typical workflow for in silico docking studies involves several key steps, from target and ligand preparation to the final analysis of the results.
Caption: A generalized workflow for in silico molecular docking studies.
Specific Protocols from Literature
-
Targeting Acetylcholinesterase (AChE): In a study on 4-aminopyridine derivatives, docking studies were performed to understand the interaction with AChE. The results indicated binding at the peripheral anionic site, with key interactions involving residues Trp-286, Tyr-124, and Tyr-341.[1]
-
Targeting TYK2 Kinase: For the development of TYK2 inhibitors based on a 4-aminopyridine benzamide scaffold, structure-based design was employed. This approach led to the identification of potent and selective inhibitors.[5]
-
Targeting DPP-4: A series of novel pyridazine-acetohydrazide hybrids were designed and evaluated as DPP-4 inhibitors. Molecular docking studies were conducted to examine the binding affinities and interactions of these compounds with the DPP-4 enzyme.[4]
-
Software: Commonly used software for molecular docking studies includes AutoDock Vina and Glide.[6] The choice of software and scoring function can influence the outcome of the docking simulations.
Signaling Pathway Context
The therapeutic efficacy of this compound-based inhibitors is intrinsically linked to their ability to modulate specific signaling pathways implicated in disease. The diagram below illustrates a hypothetical signaling cascade that could be targeted by such inhibitors, for instance, a kinase signaling pathway.
Caption: A simplified model of a kinase signaling pathway targeted by an inhibitor.
This guide highlights the utility of in silico docking in the rational design and optimization of this compound-based inhibitors. The comparative data and methodologies presented herein serve as a valuable resource for researchers engaged in the discovery of novel therapeutics.
References
- 1. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand-based designing of DPP-4 inhibitors via hybridization; synthesis, docking, and biological evaluation of pyridazine-acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Validating the Mechanism of Action of 4-Aminopyridazine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for compounds built on the 4-aminopyridazine scaffold. It details their performance as inhibitors of key biological targets, compares them with alternative compounds, and provides the experimental framework necessary for their validation. It is crucial to distinguish this compound from its isomer, 4-aminopyridine (fampridine), a well-known potassium channel blocker.[1][2] While both are aminopyridines, this compound possesses a distinct heterocyclic core (a pyridazine ring) that imparts different pharmacological properties, making its derivatives a versatile class of molecules in drug discovery, particularly as enzyme inhibitors.
Primary Mechanism: Monoamine Oxidase B (MAO-B) Inhibition
The inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease. MAO-B is responsible for the degradation of dopamine in the brain; its inhibition increases dopaminergic neurotransmission.[3][4] Several series of pyridazinone and pyridazinobenzylpiperidine derivatives, which are structurally related to 4-aminopyridazines, have been identified as potent, selective, and reversible MAO-B inhibitors.[5][6][7][8]
Signaling Pathway: Dopamine Metabolism
The diagram below illustrates the metabolic pathway of dopamine and the intervention point for MAO-B inhibitors.
Comparative Performance Data
The following table summarizes the inhibitory potency of various pyridazine derivatives against human MAO-B, compared to standard reference inhibitors.
| Compound Class | Specific Derivative | Target | IC50 (µM) | Ki (µM) | Mode of Action | Reference Compound | IC50 (µM) |
| Pyridazinone | TR2 | MAO-B | 0.27 | 0.230 ± 0.004 | Competitive, Reversible | Lazabemide | N/A |
| Pyridazinone | TR16 | MAO-B | 0.17 | 0.149 ± 0.016 | Competitive, Reversible | Pargyline | N/A |
| Pyridazinobenzylpiperidine | S5 | MAO-B | 0.203 | 0.155 ± 0.050 | Competitive, Reversible | Safinamide | 0.098 |
| Pyridazinobenzylpiperidine | S16 | MAO-B | 0.979 | 0.721 ± 0.074 | Competitive, Reversible | Selegiline | ~0.01-0.02 |
| Indeno-fused Pyridazine | 4c | MAO-B | 0.08 | N/A | N/A | Rasagiline | ~0.005-0.01 |
Data sourced from multiple studies.[6][7][9][10] N/A indicates data not available in the cited sources.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
This protocol outlines a standard method for determining the IC50 values of test compounds against MAO-B.
-
Materials:
-
Purified human MAO-B enzyme.
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate: Kynuramine or another suitable fluorogenic/chromogenic substrate.
-
Test Compounds: Dissolved in DMSO to create a stock solution, then serially diluted.
-
Reference Inhibitors: Selegiline, Rasagiline, or Safinamide.
-
Detection Reagent: Appropriate reagent to stop the reaction and generate a signal (e.g., NaOH for kynuramine).
-
96-well microplate (black for fluorescence).
-
Microplate reader (fluorometer or spectrophotometer).
-
-
Procedure:
-
Add 20 µL of serially diluted test compound or reference inhibitor to the wells of the microplate. Include a solvent control (DMSO) for 100% activity and a control without enzyme for background.
-
Add 160 µL of the MAO-B enzyme solution (pre-warmed to 37°C) to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the detection reagent.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][12]
-
Alternative Mechanism: Acetylcholinesterase (AChE) Inhibition
Certain 3-aminopyridazine derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[13][14] This mechanism is a cornerstone for the symptomatic treatment of Alzheimer's disease. The research in this area evolved from the weakly active compound minaprine to derivatives with over a 5000-fold increase in potency.[13][14]
Signaling Pathway: Cholinergic Synapse
The diagram shows the role of AChE in the synaptic cleft and how its inhibition by this compound derivatives can boost cholinergic signaling.
Comparative Performance Data
This table shows the progression of AChE inhibitory activity from the lead compound minaprine to a highly potent 3-aminopyridazine derivative.
| Compound | Scaffold | Target | IC50 (µM) | Fold Improvement vs. Minaprine |
| Minaprine (3c) | 3-Amino-6-phenylpyridazine | AChE | 85 | 1x |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y) | 3-Amino-6-phenylpyridazine | AChE | 0.12 | ~708x |
| Imidazo[1,2-b]pyridazine (5h) | Imidazo[1,2-b]pyridazine | AChE | 0.04 | ~2125x |
Data sourced from multiple studies.[13][14][15]
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol describes a widely used colorimetric method for measuring AChE activity and inhibition.
-
Materials:
-
Purified AChE (from electric eel or human recombinant).
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Test Compounds and Reference Inhibitor (e.g., Donepezil), prepared in DMSO.
-
96-well microplate (clear).
-
Microplate spectrophotometer.
-
-
Procedure:
-
To the wells, add 25 µL of test compound solution, 125 µL of DTNB solution, and 25 µL of assay buffer.
-
Add 25 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Immediately begin monitoring the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of color change is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration (ΔAbs/min).
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot percent inhibition versus the log of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.[11]
-
General Workflow for Mechanism of Action Validation
Validating the mechanism of action for a novel compound is a multi-step process that moves from broad screening to specific cellular and mechanistic validation.
References
- 1. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [ricerca.uniba.it]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Aminopyridazines as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
Heterocyclic Scaffolds in Drug Discovery: A Comparative Efficacy Analysis of 4-Aminopyridazine Derivatives
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision in the design of novel therapeutics. This guide provides a comparative overview of the efficacy of 4-aminopyridazine derivatives against other prominent heterocyclic scaffolds in the context of anticancer activity. The information is supported by experimental data to aid in the rational design of next-generation inhibitors.
The landscape of medicinal chemistry is rich with heterocyclic compounds, many of which form the backbone of numerous approved drugs. Among these, nitrogen-containing heterocycles are particularly significant due to their diverse biological activities.[1][2] This guide focuses on the this compound scaffold and its performance as a pharmacophore in anticancer drug discovery, juxtaposed with other widely explored heterocyclic systems such as pyrimidines, pyrazoles, and quinolines.
Comparative Efficacy of Heterocyclic Scaffolds in Oncology
The development of targeted cancer therapies often involves the design of small molecule inhibitors that modulate the activity of specific enzymes, such as kinases. The choice of the core heterocyclic structure is pivotal in determining the potency, selectivity, and pharmacokinetic properties of the inhibitor. The following table summarizes the in vitro cytotoxic activity of various heterocyclic derivatives against selected human cancer cell lines, providing a snapshot of their relative efficacies.
| Heterocyclic Scaffold | Compound Example | Target/Cell Line | Efficacy (IC50 in µM) | Reference |
| Pyridazine | Imidazo[1,2-b]pyridazine derivative (7) | VEGFR2 | 0.0071 | [2] |
| Pyrimidine | Pyrazolyl aminopyrimidine derivative | NCI-H460 (Non-small cell lung cancer) | Moderate to high activity (specific IC50 not provided) | [3] |
| Pyrimidine | 4,6-diaminopyrimidine derivative (13g) | BACE1 | 1.4 | [4] |
| Pyrazole | 4-aminopyrazole derivative (172a) | HeLa (Cervical cancer) | Cytotoxic (specific IC50 not provided) | [5] |
| Pyrazole | Pyrazole-arylacetamide hybrid (173a) | MCF-7 (Breast cancer) | 0.604 | [5] |
| Quinoline | 4-amino, 7-substituted-quinoline (37) | MCF-7 (Breast cancer) | More potent than doxorubicin (specific IC50 not provided) | [6] |
| Quinoline | Quinoline-4-carboxylic acid (3j) | MCF-7 (Breast cancer) | 82.9% growth reduction | [7][8] |
| Triazole | 1,2,4-triazolo[1,5-a]pyrimidine (9) | Candida albicans | 4 (MIC in µg/ml) | [9] |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from standard in vitro assays designed to assess the cytotoxic or inhibitory potential of chemical compounds. Below are the detailed methodologies for the key experiments cited.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, K-562) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., quinoline derivatives) and incubated for 48 hours.[8]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.[8]
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Enzyme Inhibition Assay (e.g., VEGFR2 Kinase Assay)
Enzyme inhibition assays are used to determine the potency of a compound against a specific molecular target.
-
Assay Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the kinase (e.g., VEGFR2), a substrate (e.g., a peptide substrate), and ATP.
-
Inhibitor Addition: The test compounds are added to the wells at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a simplified kinase signaling pathway often targeted in cancer therapy and a general workflow for screening potential anticancer compounds.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and mechanistic study of new 1,2,4-triazole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Aminopyridazine Isomers as Enzyme Inhibitors: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is critical for designing potent and selective enzyme inhibitors. This guide provides a comparative analysis of aminopyridazine isomers, focusing on their activity as enzyme inhibitors. While direct head-to-head comparative data for the parent 3-aminopyridazine and 4-aminopyridazine isomers is limited in publicly available literature, this document synthesizes available data on their derivatives to offer insights into their potential as enzyme inhibitors, with a particular focus on acetylcholinesterase (AChE).
Introduction to Aminopyridazine Isomers
Aminopyridazines are heterocyclic aromatic compounds containing a pyridazine ring substituted with an amino group. The position of the amino group gives rise to different isomers, primarily 3-aminopyridazine and this compound. These scaffolds are of significant interest in medicinal chemistry due to their ability to serve as bioisosteric replacements for other heterocycles in known pharmacophores and their potential to form key interactions with enzyme active sites.
Comparative Enzyme Inhibition Data
Direct comparative studies on the enzyme inhibitory activities of the parent 3-aminopyridazine and this compound are not extensively reported. However, the available literature on their derivatives provides valuable structure-activity relationship (SAR) insights. Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system, has been a notable target for inhibitors based on the aminopyridazine scaffold.
A study on 3-amino-6-phenylpyridazine derivatives revealed that this class of compounds can act as acetylcholinesterase inhibitors. For instance, minaprine, a derivative of 3-aminopyridazine, exhibits weak, competitive, and reversible inhibition of AChE with a half-maximal inhibitory concentration (IC50) of 85 μM against AChE from homogenized rat striatum.[1] Further structural modifications of the 3-aminopyridazine scaffold have led to significantly more potent AChE inhibitors. One such derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, demonstrated an IC50 of 0.12 μM against purified AChE from electric eel, representing a more than 700-fold increase in potency compared to minaprine.[1]
Table 1: Inhibitory Activity of Aminopyridazine Derivatives against Acetylcholinesterase (AChE)
| Compound | Isomer Scaffold | Enzyme Source | IC50 (μM) | Citation |
| Minaprine (3-amino-6-phenylpyridazine derivative) | 3-Aminopyridazine | Homogenized rat striatum | 85 | [1] |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 3-Aminopyridazine | Purified AChE (electric eel) | 0.12 | [1] |
Note: This table will be updated as more direct comparative data becomes available.
Signaling Pathway: Cholinergic Neurotransmission and AChE Inhibition
Acetylcholinesterase plays a crucial role in terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions such as Alzheimer's disease.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Aminopyridazine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors based on the 4-aminopyridazine scaffold and its close structural relatives, benchmarked against established kinase inhibitors. The following sections present quantitative binding data, detailed experimental methodologies for profiling, and visualizations of relevant signaling pathways and experimental workflows.
While comprehensive cross-reactivity data for a wide range of this compound-based kinase inhibitors is not extensively available in publicly accessible literature, this guide utilizes data from structurally similar aminopyridine and aminopyrimidine compounds as valuable surrogates. This approach provides crucial insights into the potential selectivity profiles of this emerging class of inhibitors.
Comparative Cross-Reactivity Profiles
The following tables summarize the kinase inhibition profiles of representative aminopyridine and aminopyrimidine-based inhibitors alongside two well-characterized clinical kinase inhibitors, Dasatinib and Imatinib. The data is presented as the percentage of control (% Control) from KINOMEscan™ assays, where a lower value indicates a stronger binding interaction, or as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).
Table 1: Cross-Reactivity Profile of an Aminopyridine-Based MAP4K4 Inhibitor
| Kinase Target | GNE-495 (% Control @ 1 µM) |
| MAP4K4 | <1 |
| MINK1 | <10 |
| TNIK | <10 |
| AAK1 | 25-50 |
| GAK | 25-50 |
| MAP4K1 | 25-50 |
| STK16 | 25-50 |
| Data sourced from Crawford et al., J. Med. Chem. (2014) and Boggs et al., J. Med. Chem. (2018), which describe 4-amino-pyridopyrimidine and 2-aminopyridine inhibitors of MAP4K4. |
Table 2: Cross-Reactivity Profile of an Aminopyridine-Based TYK2 Inhibitor
| Kinase Target | Compound 37 (IC50, nM) |
| TYK2 | 3.6 |
| JAK1 | 220 |
| JAK2 | >10000 |
| JAK3 | 1300 |
| Data represents a 4-aminopyridine benzamide scaffold and is sourced from Moslin et al., J. Med. Chem. (2013). |
Table 3: Cross-Reactivity Profile of Comparator Kinase Inhibitors
| Kinase Target | Dasatinib (% Control @ 1 µM) | Imatinib (% Control @ 10 µM) |
| ABL1 | <1 | <1 |
| SRC | <1 | 50-75 |
| LCK | <1 | >100 |
| YES1 | <1 | 75-100 |
| FYN | <1 | 75-100 |
| KIT | <10 | <1 |
| PDGFRB | <10 | <1 |
| Data is illustrative and compiled from various public sources and publications profiling these well-established inhibitors. |
Experimental Protocols for Kinase Profiling
Accurate and reproducible cross-reactivity data is contingent on robust experimental methodologies. The following are detailed protocols for commonly employed kinase profiling assays.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Assay Principle: The assay measures the amount of a specific kinase that is captured on a solid support in the presence of a test compound. The kinase is tagged with a DNA label, and an immobilized, ATP-competitive ligand is used to capture the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower amount of captured kinase.
-
Assay Components:
-
DNA-tagged recombinant human kinases.
-
Immobilized, non-selective kinase inhibitor (ligand).
-
Streptavidin-coated beads.
-
Test compound.
-
-
Procedure:
-
Kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.
-
The mixture is then transferred to a plate containing streptavidin-coated beads, which capture the kinase-ligand complex.
-
Unbound components are washed away.
-
The amount of captured kinase is quantified using qPCR to detect the DNA tag.
-
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are typically reported as a percentage of the DMSO control (% Control), where a lower percentage indicates a stronger interaction. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
LanthaScreen™ Eu Kinase Binding Assay Protocol
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for detecting and characterizing kinase inhibitors.
-
Assay Principle: The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is labeled with a Europium (Eu)-chelate-labeled antibody. When the tracer binds to the kinase, the Eu-chelate on the antibody and the fluorescent label on the tracer are brought into close proximity, allowing for FRET to occur upon excitation of the Europium. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Assay Components:
-
Kinase of interest.
-
Europium-labeled anti-tag antibody specific for the kinase.
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Test compound.
-
-
Procedure:
-
The kinase, Eu-labeled antibody, tracer, and test compound are incubated together in a microplate.
-
The plate is incubated at room temperature to allow the binding reactions to reach equilibrium.
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis: The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (Europium) is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the emission ratio against a range of inhibitor concentrations.
Z'-LYTE™ Kinase Assay Protocol
The Z'-LYTE™ Kinase Assay is a fluorescence-based, coupled-enzyme assay that measures kinase activity by detecting the phosphorylation of a peptide substrate.
-
Assay Principle: The assay uses a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore at each end. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease in the development reagent. If the peptide is not phosphorylated, the protease cleaves it, separating the donor and acceptor and disrupting FRET. Therefore, a high FRET signal corresponds to high kinase activity, and a low FRET signal indicates inhibition of the kinase.
-
Assay Components:
-
Kinase of interest.
-
Z'-LYTE™ peptide substrate.
-
ATP.
-
Development reagent containing a site-specific protease.
-
Test compound.
-
-
Procedure:
-
The kinase reaction is initiated by incubating the kinase, peptide substrate, ATP, and test compound together.
-
After the kinase reaction, the development reagent is added, and the mixture is incubated to allow for proteolytic cleavage of the unphosphorylated substrate.
-
The fluorescence is read on a plate reader, measuring both the Coumarin and Fluorescein emission.
-
-
Data Analysis: The emission ratio of Coumarin to Fluorescein is calculated. An increase in this ratio indicates kinase inhibition. IC50 values are determined from dose-response curves.
Visualizing Kinase Inhibition and Profiling
To better understand the context of kinase inhibition and the experimental process of cross-reactivity profiling, the following diagrams are provided.
The Scarcity of 4-Aminopyridazine in Drug Development: A Pivot to Broader Pyridazine Derivatives
Despite its structural similarity to the well-researched 4-aminopyridine, 4-aminopyridazine remains a largely unexplored scaffold in drug discovery. A comprehensive review of available scientific literature reveals a significant lack of dedicated research on this compound drug candidates, with no substantial in vitro or in vivo efficacy data reported. In contrast, the broader class of pyridazine derivatives has garnered considerable attention, particularly in the field of oncology, with several studies demonstrating promising anti-cancer properties. This guide, therefore, pivots to a comparative analysis of these more extensively studied pyridazine derivatives, offering insights into their preclinical efficacy for researchers and drug development professionals.
The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has been identified as a "privileged structure" in medicinal chemistry.[1] Its advantageous physicochemical properties and potential for diverse substitutions have led to the investigation of numerous derivatives for various therapeutic applications, most notably as anti-cancer agents.[1]
In Vitro Efficacy of Pyridazine Derivatives Against Cancer Cell Lines
Several studies have reported the in vitro cytotoxic activity of novel pyridazine derivatives against a range of human cancer cell lines. The data from these studies, while not directly pertaining to this compound, highlight the potential of the pyridazine scaffold in developing new anti-cancer therapeutics.
A series of novel 3,6-disubstituted pyridazine derivatives were synthesized and evaluated for their in vitro anti-cancer activity against the NCI-60 panel of human tumor cell lines.[2] One of the most potent compounds from this series, designated as Compound 9e , exhibited significant growth inhibition across multiple cell lines.[2]
In a separate study, novel pyrimido-pyridazine derivatives were synthesized and tested for their anti-cancer potential against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) and a normal cell line (HEK-293).[3][4] Compound 2b from this series demonstrated significant antitumor activity, particularly against the MDA-MB-231 cell line.[3][4]
Another investigation focused on pyridazine-containing compounds targeting the vascular endothelial growth factor receptor (VEGFR).[5] The in vitro cytotoxic activity of these compounds was evaluated against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines.[5]
The following table summarizes the in vitro efficacy data for selected pyridazine derivatives from these studies.
| Drug Candidate | Cancer Cell Line | In Vitro Efficacy (IC50 or % Growth Inhibition) | Reference |
| Compound 9e | Leukemia (HL-60(TB)) | 53.12% inhibition | [2] |
| Breast Cancer (MDA-MB-231/ATCC) | 63.82% inhibition | [2] | |
| Breast Cancer (HS 578T) | 58.88% inhibition | [2] | |
| Breast Cancer (T-47D) | 79.98% inhibition | [2] | |
| CNS Cancer (SNB-75) | 91.82% inhibition | [2] | |
| Melanoma (LOX IMVI) | 55.80% inhibition | [2] | |
| Ovarian Cancer (IGROV1) | 77.88% inhibition | [2] | |
| Compound 2b | Breast Cancer (MDA-MB-231) | Significant antitumor activity (specific IC50 not provided) | [3][4] |
| Compound 5b | Colon Cancer (HCT-116) | IC50 lower than imatinib (specific value not provided) | [5] |
In Vivo Efficacy of Pyridazine Derivatives in Animal Models
The promising in vitro results for some pyridazine derivatives have prompted further evaluation in preclinical in vivo models of cancer. These studies provide crucial information on the therapeutic potential and safety of these compounds in a whole-organism context.
The in vivo anti-cancer activity of Compound 9e was investigated in an Ehrlich ascites carcinoma solid tumor animal model.[2] The study reported a reduction in the mean tumor volume and induction of necrosis in the treated groups, without any observable signs of toxicity.[2]
Similarly, the in vivo efficacy of Compound 2b was assessed in lymphoma-bearing mice.[3][4] The results indicated that the compound significantly increased the lifespan of the animals and reduced tumor growth.[3][4]
The in vivo antitumor activity of pyridazine derivatives targeting VEGFR was also evaluated in mice bearing Ehrlich's ascites carcinoma (EAC) solid tumors.[5] Compound 2e , a derivative with two chlorine atoms, showed significant activity compared to the tumor control and the standard drug imatinib.[5]
A summary of the in vivo efficacy of these pyridazine derivatives is presented in the table below.
| Drug Candidate | Animal Model | In Vivo Efficacy | Reference |
| Compound 9e | Ehrlich ascites carcinoma solid tumor | Reduction in mean tumor volume, necrosis induction | [2] |
| Compound 2b | Lymphoma-bearing mice | Increased lifespan, reduced tumor growth | [3][4] |
| Compound 2e | Ehrlich's ascites carcinoma solid tumor | Significant antitumor activity | [5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section details the methodologies for the key experiments cited in the studies on pyridazine derivatives.
In Vitro Cytotoxicity Assays
The in vitro anti-cancer activity of the pyridazine derivatives was primarily assessed using cell viability assays.
-
NCI-60 Human Tumor Cell Line Screen: This screening assay, utilized for Compound 9e, involves the incubation of 60 different human tumor cell lines with the test compound at a single concentration (10 μM) for 48 hours. The percentage of cell growth is then determined using a sulforhodamine B (SRB) protein assay.[2]
-
MTT Assay: The anti-proliferative activity of the pyrimido-pyridazine derivatives (including Compound 2b) was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The absorbance of the resulting formazan product is proportional to the number of living cells. The assay was performed on human breast adenocarcinoma cells (MCF-7 and MDA-MB-231) and a normal cell line (HEK-293).[3][4]
In Vivo Antitumor Activity Studies
The in vivo efficacy of the pyridazine derivatives was evaluated in established mouse models of cancer.
-
Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model: This model was used to evaluate the in vivo activity of Compound 9e and the VEGFR-targeting pyridazine derivatives.[2][5] Female Swiss albino mice were inoculated with EAC cells to induce solid tumor formation. After tumor development, the mice were treated with the test compounds at specified doses. The antitumor effect was assessed by measuring the tumor volume and, in some cases, by observing histopathological changes such as necrosis.[2][5]
-
Lymphoma-Bearing Mouse Model: The in vivo efficacy of Compound 2b was studied in a lymphoma-bearing mouse model.[3][4] The study involved monitoring the lifespan of the treated mice and measuring the reduction in tumor growth compared to a control group. The specific details of the lymphoma cell line and the induction method were not fully elaborated in the available abstract.[3][4]
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the evaluation of these pyridazine derivatives, the following diagrams have been generated using the DOT language.
References
- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
A Comparative Guide to the Metabolic Stability of Aminopyridazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Understanding how structural isomers are metabolized can provide invaluable insights during the lead optimization phase of drug discovery. This guide offers a comparative overview of the metabolic stability of aminopyridazine isomers, focusing on providing the available experimental data and detailed methodologies for their assessment.
While direct comparative studies on the metabolic stability of aminopyridazine isomers are not extensively available in publicly accessible literature, this guide compiles the existing knowledge on related structures, particularly 4-aminopyridine, and presents a comprehensive framework for conducting such comparative experiments.
Comparative Metabolic Stability Data
Below is a template table that researchers can use to summarize their findings from a comparative in vitro metabolic stability study. For context, qualitative information on 4-aminopyridine's stability is included.
| Compound | Isomer Position | Half-Life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Primary Metabolizing Enzymes | Notes |
| Aminopyridazine Isomer 1 | 3-amino | Data not available | Data not available | Hypothesized to involve CYP-mediated oxidation | Further studies are required to determine the metabolic fate. |
| Aminopyridazine Isomer 2 | 4-amino | Relatively long in human liver microsomes | Low | CYP2E1[1][2] | Limited metabolism, with the majority of the compound excreted unchanged.[1][3] |
Metabolic Pathways of Aminopyridine Isomers
The metabolic fate of aminopyridine isomers is primarily governed by cytochrome P450 (CYP) enzymes in the liver.
Metabolism of 4-Aminopyridine
The metabolism of 4-aminopyridine (4-AP) is characterized by its limited extent. The primary route of biotransformation is oxidation, followed by conjugation.
-
Phase I Metabolism: 4-AP undergoes hydroxylation to form 3-hydroxy-4-aminopyridine. This reaction is predominantly catalyzed by the CYP2E1 enzyme.[1][2]
-
Phase II Metabolism: The 3-hydroxy-4-aminopyridine metabolite is then conjugated with sulfate to form 3-hydroxy-4-aminopyridine sulfate.[1][2][4]
Despite these pathways, a substantial portion of 4-AP is excreted unchanged, indicating a high degree of metabolic stability.[1][3]
Caption: Metabolic pathway of 4-aminopyridine.
Hypothesized Metabolism of 3-Aminopyridazine
While specific data for 3-aminopyridazine is scarce, it is reasonable to hypothesize that it would also be a substrate for CYP-mediated oxidation. The position of the amino group could influence the site of oxidation on the pyridazine ring. Potential metabolic routes could include hydroxylation at one of the available carbon positions or N-oxidation. Further experimental investigation is necessary to elucidate the precise metabolic pathways.
Experimental Protocols
To facilitate a direct comparison of the metabolic stability of aminopyridazine isomers, the following detailed protocol for an in vitro assay using human liver microsomes is provided.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of aminopyridazine isomers.
Materials:
-
Test compounds (3-aminopyridazine, 4-aminopyridazine)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of each test and control compound (e.g., 1 mM in DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Prepare parallel incubations without the NADPH regenerating system to assess for non-CYP mediated degradation.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) and the internal standard.
-
-
Sample Processing:
-
Vortex the terminated samples to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Caption: Experimental workflow for in vitro metabolic stability assay.
Conclusion
References
- 1. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Selectivity of 4-Aminopyridazine Derivatives Against Human CYP Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyridazine scaffold is a key pharmacophore in medicinal chemistry, with derivatives being investigated for a range of therapeutic applications. As with any drug development candidate, understanding the potential for drug-drug interactions is paramount. A primary mechanism for such interactions is the inhibition of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of xenobiotics. This guide provides a comparative assessment of the selectivity of this compound derivatives against a panel of human CYP enzymes, based on available experimental data.
Comparative Selectivity Profile
Currently, detailed in vitro experimental data on the inhibitory effects of this compound derivatives against human CYP enzymes is predominantly available for 4-aminopyridine (also known as dalfampridine). The following table summarizes the half-maximal inhibitory concentration (IC50) values for 4-aminopyridine against a comprehensive panel of human CYP isoforms.
| Derivative | CYP Isoform | IC50 (µM) | Inhibition |
| 4-Aminopyridine | CYP1A2 | >30 | No significant inhibition |
| CYP2A6 | >30 | No significant inhibition | |
| CYP2B6 | >30 | No significant inhibition | |
| CYP2C8 | >30 | No significant inhibition | |
| CYP2C9 | >30 | No significant inhibition | |
| CYP2C19 | >30 | No significant inhibition | |
| CYP2D6 | >30 | No significant inhibition | |
| CYP2E1 | ~125 | Weak inhibition | |
| CYP3A4/5 | >30 | No significant inhibition |
Data sourced from in vitro studies using pooled human liver microsomes.
Based on the available data, 4-aminopyridine demonstrates a high degree of selectivity, with no significant inhibitory activity against the major drug-metabolizing CYP enzymes at concentrations up to 30 µM. A weak inhibitory effect was observed for CYP2E1, with an estimated IC50 value of 125 µM. This suggests a low potential for clinically relevant drug-drug interactions mediated by direct CYP inhibition for 4-aminopyridine.
Experimental Protocols
The following methodologies are representative of the key experiments cited for assessing the inhibitory potential of this compound derivatives against human CYP enzymes.
Direct CYP Inhibition Assay
This assay determines the direct inhibitory effect of a test compound on the activity of specific CYP isoforms.
-
Incubation Mixture Preparation: A typical incubation mixture contains pooled human liver microsomes (as a source of CYP enzymes), a specific probe substrate for the CYP isoform of interest, and a phosphate buffer.
-
Test Compound Addition: The this compound derivative is added to the incubation mixture at a range of concentrations. A vehicle control (without the test compound) is also prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specific period.
-
Termination of Reaction: The reaction is stopped by the addition of a suitable solvent, such as acetonitrile.
-
Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The IC50 value, the concentration of the test compound that causes 50% inhibition of enzyme activity, is then calculated.
Time-Dependent CYP Inhibition Assay
This assay assesses whether the inhibitory effect of a compound increases with pre-incubation time, suggesting a mechanism-based inhibition.
-
Pre-incubation: The this compound derivative is pre-incubated with pooled human liver microsomes and an NADPH-regenerating system at 37°C for a defined period (e.g., 30 minutes) to allow for potential metabolic activation.
-
Initiation of Reaction: Following the pre-incubation, the specific probe substrate is added to initiate the reaction.
-
Incubation and Termination: The subsequent incubation and termination steps are the same as in the direct inhibition assay.
-
Analysis and Data Comparison: The results are compared to a parallel incubation without the pre-incubation step to determine if there is a time-dependent increase in inhibition.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 4-Aminopyridazine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 4-Aminopyridazine, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, requires careful management throughout its lifecycle, including its final disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon general principles for hazardous chemical waste management in the absence of a specific Safety Data Sheet (SDS) from the manufacturer.
Hazard Profile and Safety Summary
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on these hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.
Table 1: Key Safety and Hazard Information for this compound
| Parameter | Information |
| Chemical Name | This compound |
| Synonym(s) | 4-Pyridazinamine |
| CAS Number | 20744-39-2 |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
| Target Organs | Respiratory system |
| Storage Class | Combustible Solids |
Experimental Workflow for Proper Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The following diagram illustrates the logical steps to be taken to ensure safe and compliant disposal.
Caption: Logical workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
Adherence to a strict, procedural approach is necessary for the safe disposal of this compound and its associated waste.
1. Risk Assessment and Preparation:
-
Before beginning any work, review all available safety information for this compound and similar chemical structures.
-
Ensure that a designated and correctly labeled hazardous waste container is readily accessible in the laboratory. The label must clearly indicate "Hazardous Waste" and list the chemical contents.[2]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes, at a minimum:
-
If there is a risk of generating dust or aerosols, respiratory protection may be necessary.[3]
3. Waste Collection:
-
Solid Waste: Carefully transfer any unused or waste this compound solid, as well as any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves), into the designated hazardous waste container.[4] Avoid creating dust.[3][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Do Not Mix: Never mix this compound waste with incompatible materials. It should be segregated from strong oxidizing agents and strong acids.[2]
-
No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[2]
4. Decontamination:
-
Thoroughly decontaminate any non-disposable equipment, such as glassware or spatulas, that has come into contact with this compound. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water.
-
Dispose of any contaminated cleaning materials (e.g., wipes, paper towels) as hazardous waste.[4]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3]
-
For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[4]
-
Carefully collect the absorbed material and place it in the hazardous waste container.[3][5]
-
Clean the spill area thoroughly.
-
For larger spills, follow your institution's emergency procedures and contact the appropriate environmental health and safety (EH&S) department.[2]
6. Final Disposal:
-
Securely seal the hazardous waste container when not in use and once it is ready for disposal.[2]
-
Store the container in a designated, well-ventilated hazardous waste accumulation area away from general laboratory traffic.
-
Arrange for the collection and disposal of the waste through a licensed and approved professional waste disposal service, in accordance with all local, state, and federal regulations.[3][6]
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their research and development activities.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Aminopyridazine
For Immediate Reference: Key Safety and Handling Information for 4-Aminopyridazine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound (also known as 4-Aminopyridine). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical.[1] |
| Eye Protection | ANSI-approved safety glasses or chemical splash goggles. | Protects eyes from splashes and dust.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when dusts are generated or if working outside of a fume hood.[2] |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills.[1] |
Quantitative Exposure Limits
| Substance | Parameter | Value |
| 4-Aminopyridine | CEL TWA | 0.5 ppm, 1.9 mg/m³ |
CEL TWA (Ceiling Limit Time-Weighted Average) is the concentration that should not be exceeded during any part of the working day.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from acquisition to disposal.
1. Pre-Handling Preparations:
-
Ensure a properly functioning chemical fume hood is available and certified.[1]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as detailed in the table above.
-
Prepare a designated and clearly labeled workspace for handling this compound.
2. Handling the Chemical:
-
Conduct all weighing and solution preparation inside a chemical fume hood to minimize inhalation exposure.[1]
-
Use the smallest practical quantities for the experiment.[1]
-
Avoid the formation of dust and aerosols.[1]
-
When not in use, ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
3. Spill Management:
-
For small spills (<1 Liter):
-
For large spills (>1 Liter):
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health & Safety (EH&S) department for assistance.[1]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
1. Waste Segregation:
-
Collect all waste materials, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
2. Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
3. Waste Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed disposal company.[2]
-
Never dispose of this compound down the drain.[1]
-
Contaminated packaging should be disposed of as unused product.
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
